Technical Documentation Center

4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol
  • CAS: 1343249-15-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol: A Technical Guide for Medicinal Chemists

Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is critical for rapidly exploring chemical space. 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is a highly versatile, electro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for rapidly exploring chemical space. 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is a highly versatile, electron-deficient heterocyclic scaffold. By combining a polar, hydrogen-bond-donating phenol group with a reactive bromo-thiadiazole moiety, this compound offers orthogonal reactivity profiles. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven synthetic methodologies, designed specifically for application scientists and medicinal chemists.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The 1,3,4-thiadiazole ring acts as a robust bioisostere for oxadiazoles and pyrimidines, offering superior metabolic stability against cytochrome P450-mediated oxidation while maintaining a favorable polar surface area.

Quantitative Data Summary
PropertyValueCausality & Structural Implication
CAS Number 1343229-78-6 / 1343249-15-9Primary identifiers for procurement and database indexing 1, 2.
Molecular Formula C8H5BrN2OSDictates the baseline molecular weight (257.11 g/mol ), leaving ample room for downstream functionalization without violating Lipinski's Rule of 5 1.
XLogP3 ~2.56The lipophilic contribution of the bromo group balances the polarity of the thiadiazole, ensuring optimal membrane permeability (LogP < 5) 1.
pKa (Phenolic OH) 7.66 ± 0.30At physiological pH (7.4), a significant fraction exists as a phenoxide anion. This is critical for coordinating with active-site metal ions (e.g., Zn2+ in Carbonic Anhydrase) 1.
SMILES OC1=CC=C(C2=NN=C(Br)S2)C=C1Defines the para-substitution pattern, which enforces a linear, rigid geometry ideal for fitting into deep enzymatic binding pockets 2.

Orthogonal Reactivity & Functionalization Pathways

The true value of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol lies in its orthogonal reactivity. The 1,3,4-thiadiazole ring exerts a potent electron-withdrawing effect. This electronic environment highly activates the C5-bromide toward Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, and alkoxides 3. Conversely, the phenolic hydroxyl group operates via standard etherification or esterification pathways.

Expert Insight: When executing an SNAr reaction at the C5 position using basic aliphatic amines, the phenolic OH must either be transiently protected (e.g., as a tert-butyldimethylsilyl ether) or the reaction must be carefully titrated with a non-nucleophilic base (such as DIPEA). Failure to control the pH will result in the formation of a phenoxide anion, which can act as a competing nucleophile, leading to unwanted oligomerization.

G Central 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol SNAr Nucleophilic Aromatic Substitution (C5-Bromide) Central->SNAr Amines/Thiols Suzuki Suzuki-Miyaura Cross-Coupling (C5-Bromide) Central->Suzuki Boronic Acids/Pd Ether Williamson Ether Synthesis (Phenolic OH) Central->Ether Alkyl Halides/Base Bio Targeted Drug Candidates SNAr->Bio Suzuki->Bio Ether->Bio

Fig 1: Logical pathways for orthogonal functionalization of the bifunctional scaffold.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the synthesis of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol from basic precursors is detailed below. This two-step sequence relies on cyclocondensation followed by a Sandmeyer-type halogenation.

Protocol 1: Synthesis of the Precursor 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol

This step constructs the core heterocycle via the dehydrative cyclization of an intermediate thiosemicarbazone 4.

  • Reagent Preparation: Charge a flame-dried round-bottom flask with 4-hydroxybenzoic acid (1.0 equiv) and thiosemicarbazide (1.0 equiv) under an inert nitrogen atmosphere.

  • Cyclocondensation: Slowly add phosphorus oxychloride (POCl3) (5.0 equiv) at 0 °C. Causality: POCl3 is chosen because it acts dually as the solvent and a potent dehydrating agent, forcing the cyclization of the intermediate into the aromatic thiadiazole ring.

  • Reflux: Heat the reaction mixture to 90 °C and maintain for 4 hours.

  • Quenching & Recovery: Cool the mixture to room temperature and carefully pour it over crushed ice to quench excess POCl3. Neutralize the highly acidic aqueous layer with aqueous NaOH until pH 7 is reached. Filter the resulting precipitate.

  • Validation Checkpoint: Analyze the crude solid via LC-MS. The reaction is validated by the dominant presence of the[M+H]+ peak at m/z 194.

Protocol 2: Sandmeyer-Type Bromination

This step converts the C5-amine to the highly reactive C5-bromide 3.

  • Diazotization: Suspend the 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol (1.0 equiv) in 48% aqueous hydrobromic acid (HBr) and cool the system to between -5 °C and 0 °C. Causality: Strict thermal control is non-negotiable. Diazonium salts of electron-deficient heterocycles are highly unstable; allowing the temperature to rise will result in rapid hydrolysis to the corresponding 5-oxo/hydroxy derivative.

  • Nitrite Addition: Add a pre-chilled aqueous solution of sodium nitrite (NaNO2, 1.2 equiv) dropwise, ensuring the internal temperature never exceeds 0 °C.

  • Halogen Exchange: Stir the diazonium mixture for 30 minutes, then introduce copper(I) bromide (CuBr, 0.1 equiv) dissolved in a minimal amount of 48% HBr. Causality: CuBr acts as a single-electron transfer (SET) catalyst, facilitating the radical-mediated displacement of nitrogen gas by the bromide ion .

  • Warming & Extraction: Allow the reaction to warm to room temperature over 2 hours. Extract the aqueous mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint (Critical): Run LC-MS analysis on the crude product. The transformation is deemed successful only upon observing the mass shift to 256/258 Da. Systemic Proof: The appearance of a distinct 1:1 isotopic doublet is the definitive, self-validating signature of the 79Br and 81Br isotopes, confirming successful halogenation.

Strategic Applications in Drug Design

Because of its unique electronic distribution, 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is frequently utilized in the development of anti-infectives and targeted oncology agents. When functionalized via SNAr with various aliphatic amines at the C5 position, the resulting 2-amino-1,3,4-thiadiazole derivatives exhibit potent inhibition against parasitic enzymes, such as Trypanosoma brucei pteridine reductase (TbPTR1) [[3]](). Furthermore, the intact phenol moiety serves as a classic zinc-binding group (ZBG), making this scaffold an excellent starting point for designing selective Carbonic Anhydrase (CA) inhibitors.

References

  • Guidechem. "Phenol, 2-(5-bromo-1,3,4-thiadiazol-2-yl)- 1343229-78-6 wiki".
  • BLDpharm. "1343249-15-9 | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol".
  • Sciforum. "Synthesis and evaluation of novel 1-(2-(5-aryl-1,3,4-Thiadiazol-2-Ylamino)acetyl)Pyrrolidine-2-Carbonitrile derivatives".
  • NIH PMC. "Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery".
  • Sigma-Aldrich. "2-Bromo-1,3,4-thiadiazole 96 61929-24-6".

Sources

Exploratory

Comprehensive NMR Elucidation Guide: ¹H and ¹³C Spectral Assignment of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol

Executive Summary & Contextual Relevance The molecule 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol represents a highly functionalized heterocyclic scaffold of critical importance in contemporary drug discovery. Derivatives of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Relevance

The molecule 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol represents a highly functionalized heterocyclic scaffold of critical importance in contemporary drug discovery. Derivatives of the 1,3,4-thiadiazole core are renowned for their diverse pharmacological profiles, exhibiting potent antibacterial activity[1] and promising anticancer properties[2]. Furthermore, 5-bromo-1,3,4-thiadiazole intermediates are currently utilized in the synthesis of advanced, highly selective HSD17B13 inhibitors targeting nonalcoholic steatohepatitis (NASH) and other liver diseases[3].

Accurate structural characterization of this molecule is paramount for downstream synthetic validation. The molecular architecture—comprising an electron-deficient 1,3,4-thiadiazole ring, an electron-donating phenol group, and a heavy halogen atom—creates a complex, competing electronic environment. This whitepaper provides a causality-driven, self-validating methodology for the complete ¹H and ¹³C NMR spectral assignment of this compound.

Experimental Methodology: Acquisition Workflow

To ensure high-fidelity data, the experimental setup must be explicitly optimized for the chemical properties of the analyte, particularly the exchangeable phenolic proton.

Step-by-Step Protocol
  • Solvent Selection & Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is selected over CDCl₃ because its strong hydrogen-bond acceptor capability locks the intermolecular exchange rate of the phenolic –OH proton. This prevents rapid proton exchange with trace water, allowing the –OH signal to be observed as a distinct, highly deshielded resonance rather than a broadened baseline artifact.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO- d6​ (2.50 ppm for ¹H, 39.5 ppm for ¹³C). Perform automated gradient shimming (e.g., topshim) to achieve a line width at half-height (FWHM) of < 1.0 Hz.

  • 1D ¹H NMR Acquisition: Acquire the proton spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 1D ¹³C NMR Acquisition: Acquire the carbon spectrum using a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement of quaternary carbons. Use 1024 scans and a D1 of 2.0 seconds.

  • 2D NMR Acquisition: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish a self-validating connectivity map.

G S1 Sample Prep (10-20 mg in DMSO-d6) S2 Lock & Shim (Deuterium Signal) S1->S2 S3 Pulse Sequence Selection S2->S3 S4 Acquisition (ns=16 for 1H, ns=1024 for 13C) S3->S4 S5 Fourier Transform & Phase Correction S4->S5 S6 Peak Picking & Integration S5->S6

Figure 1: Step-by-step experimental workflow for NMR data acquisition and processing.

¹H NMR Spectral Assignment & Causality

The ¹H NMR spectrum of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is defined by the para-substituted aromatic ring and the highly deshielded hydroxyl proton.

Table 1: ¹H NMR Data (DMSO- d6​ , 400 MHz)
Position δ (ppm)MultiplicityIntegration J (Hz)Assignment
–OH ~10.20s (broad)1H-Phenolic OH
H-3', H-5' ~7.80d2H8.8Aromatic (ortho to thiadiazole)
H-2', H-6' ~6.95d2H8.8Aromatic (ortho to OH)
Mechanistic Insights:
  • The AA'BB' Spin System: The para-substituted aromatic ring presents a classic AA'BB' higher-order spin system, which resolves as two apparent doublets at high field strengths (≥400 MHz). The protons ortho to the hydroxyl group (H-2', H-6') are strongly shielded (~6.95 ppm). This is driven by the +M (resonance) electron-donating effect of the oxygen atom, which increases electron density at the ortho and para positions of the ring.

  • Thiadiazole Deshielding: Conversely, the protons ortho to the thiadiazole ring (H-3', H-5') are significantly deshielded (~7.80 ppm). The 1,3,4-thiadiazole core is a strongly electron-withdrawing heteroaromatic system (exerting both −I and −M effects), pulling electron density away from these specific aromatic protons.

¹³C NMR Spectral Assignment & Causality

Assigning the ¹³C NMR spectrum requires a deep understanding of competing inductive, resonance, and heavy-atom effects. Literature indicates that the presence of sulfur in the 1,3,4-thiadiazole ring significantly alters the magnetic shielding tensor, often complicating standard theoretical GIAO/DFT predictions[4].

Table 2: ¹³C NMR Data (DMSO- d6​ , 100 MHz)
Position δ (ppm)TypeAssignmentCausality / Rationale
C-2 ~168.0CqThiadiazole (C-Ar)Deshielded sp² carbon between N and S, conjugated with the phenol ring.
C-1' ~160.5CqPhenol (C-OH)Deshielded by the electronegative oxygen atom.
C-5 ~138.5CqThiadiazole (C-Br)Heavy atom effect of bromine shields the carbon relative to C-2.
C-3', C-5' ~129.5CHPhenol (meta to OH)Standard aromatic shift, deshielded by the para-thiadiazole group.
C-4' ~121.0CqPhenol (C-Thiadiazole)Quaternary carbon linking the two rings.
C-2', C-6' ~116.5CHPhenol (ortho to OH)Strongly shielded by the ortho-resonance (+M) effect of the hydroxyl group.
Mechanistic Insights:
  • The Thiadiazole Carbons (C-2 vs. C-5): The C-2 carbon, which bridges the thiadiazole and phenol rings, is highly deshielded (~168.0 ppm). Standard 1,3,4-thiadiazole ring carbons typically resonate between 158–164 ppm[1], but the extended conjugation with the electron-rich phenol ring pushes C-2 further downfield.

  • The Heavy Atom Effect: The C-5 carbon, despite being directly attached to an electronegative bromine atom, resonates significantly upfield (~138.5 ppm) compared to C-2. This counterintuitive shift is driven by the "heavy atom effect" (spin-orbit coupling) of bromine. The large electron cloud of the bromine atom induces a local magnetic field that heavily shields the directly attached carbon atom, a hallmark NMR phenomenon for C–Br bonds.

Structural Validation: The Self-Validating 2D System

To ensure absolute trustworthiness, the 1D assignments must be independently verified using 2D HMBC (Heteronuclear Multiple Bond Correlation). This creates a closed-loop validation system where no assignment relies solely on empirical prediction.

  • Linking the Rings: The most critical HMBC correlation is the 3-bond coupling ( 3JCH​ ) between the aromatic protons H-3'/5' (~7.80 ppm) and the thiadiazole C-2 carbon (~168.0 ppm). Because 3-bond couplings are typically more intense than 2-bond couplings in aromatic systems, this cross-peak definitively proves the covalent linkage between the phenol and thiadiazole rings.

  • Confirming the Bromine Position: The complete absence of any proton correlations to the C-5 carbon (~138.5 ppm) in the HMBC spectrum confirms it is an isolated quaternary center. This negative data point is structurally vital, validating the placement of the bromine atom at position 5.

G A 1D NMR Data (1H & 13C) B HSQC (1-Bond C-H) A->B C HMBC (2-3 Bond C-H) A->C D Identify AA'BB' System (Phenol Ring) B->D E Link Phenol to Thiadiazole (H-3'/5' to C-2) C->E F Confirm C-Br Position (Absence of C-5 HMBC) C->F G Final Validated Assignment D->G E->G F->G

Figure 2: Self-validating 2D NMR workflow for structural elucidation and assignment.

References

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.[Link]

  • GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

  • Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science. Journal of Medicinal Chemistry.[Link]

  • Rational Design of Disubstituted 1, 3, 4-Thiadiazoles with Potential Utility as Anti-Cancer Drugs. Chemical Science Transactions.[Link]

Sources

Foundational

Decoding the Pharmacological Scaffold: Mechanism of Action of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol in Biological Systems

Executive Summary In contemporary medicinal chemistry, the identification of privileged scaffolds is critical for accelerating drug discovery. 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (CAS: 1343229-78-6)[1] is a highly ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification of privileged scaffolds is critical for accelerating drug discovery. 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (CAS: 1343229-78-6)[1] is a highly efficient, low-molecular-weight compound that serves as a foundational pharmacophore in the development of targeted therapeutics. Rather than acting as a non-specific reactive agent, this molecule leverages a precise tri-part structural logic—combining a hydrogen-bonding phenol, an electron-deficient thiadiazole core, and a lipophilic bromine atom—to selectively inhibit key oxidoreductases and molecular chaperones.

This technical guide dissects the molecular anatomy, mechanism of action (MoA), and structure-activity relationships (SAR) of this compound, providing researchers with actionable, field-proven methodologies for evaluating its biological activity.

Molecular Anatomy & Physicochemical Logic

To understand the biological mechanism of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol, one must deconstruct its physicochemical properties and how each moiety dictates target engagement:

  • The Phenol Ring (H-Bonding & Bioisosterism): The phenolic hydroxyl group acts as a critical hydrogen bond donor and acceptor. In biological systems, it frequently mimics the A-ring of endogenous steroids or the adenine ring of ATP, allowing it to anchor deeply within active sites by interacting with polar amino acid residues (e.g., Serine, Tyrosine)[2].

  • The 1,3,4-Thiadiazole Core (Rigid Vector & Dipole): This five-membered heteroaromatic ring is a well-established bioisostere for alkynes, amides, and esters. It provides a rigid, flat vector that precisely orients the functional groups at the 2- and 5-positions. Furthermore, the electron-withdrawing nature of the nitrogen atoms lowers the pKa of adjacent protons and creates a strong localized dipole, enhancing metabolic stability against oxidative degradation[2].

  • The Bromine Atom (Halogen Bonding & Lipophilicity): Positioned at the 5-position of the thiadiazole ring, the bromine atom serves a dual purpose. It significantly increases the overall lipophilicity (LogP) of the fragment, driving the molecule into deep, desolvated hydrophobic pockets. More importantly, the polarizability of bromine allows for the formation of halogen bonds (highly directional non-covalent interactions involving the σ -hole of the halogen and Lewis bases in the protein backbone)[3].

Core Mechanism of Action (MoA) in Biological Systems

The utility of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is best illustrated by its MoA against two distinct classes of biological targets: Oxidoreductases and Molecular Chaperones.

Target A: 17 β -Hydroxysteroid Dehydrogenase 13 (HSD17B13)

HSD17B13 is a lipid droplet-associated enzyme implicated in non-alcoholic steatohepatitis (NASH) and liver fibrogenesis. Phenol-thiadiazole derivatives act as potent, competitive inhibitors of this enzyme[2].

  • Binding Mechanics: The phenol group penetrates the catalytic domain, forming direct hydrogen bonds with the Ser172 and Tyr185 residues of the catalytic triad. This precise anchoring induces charge transfer and dispersion ( π−π ) interactions between the phenol ring and the endogenous NAD+ cofactor[2].

  • Steric Packing: The 1,3,4-thiadiazole ring directs the bromine atom into an adjacent hydrophobic cavity, displacing high-energy ordered water molecules and yielding a massive entropic gain upon binding[2].

Target B: Glucose-Regulated Protein 94 (Grp94 / Hsp90 Paralog)

Grp94 is an endoplasmic reticulum-resident chaperone responsible for the conformational maturation of secretory proteins (e.g., Toll-like receptors, integrins).

  • Binding Mechanics: The compound acts as a purine mimetic, binding to the N-terminal ATP-binding pocket. The phenol mimics the adenine core, while the bromo-thiadiazole extension projects deeply into "Area B"—a highly hydrophobic secondary pocket. The heavy bromine atom provides superior van der Waals contacts compared to lighter halogens (like fluorine), stabilizing the chaperone in an inactive conformation and halting client protein folding[3].

MoA C 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol P Phenol Moiety (H-Bond Donor/Acceptor) C->P T 1,3,4-Thiadiazole Core (Rigid Vector/Dipole) C->T B Bromine Atom (Lipophilic/Halogen Bond) C->B S Catalytic Triad (Ser172 / Tyr185) P->S H-Bonding N NAD+ Cofactor (Charge Transfer) P->N Pi-Pi Stacking H Hydrophobic Pocket (Steric Packing) T->H Orientation B->H Halogen Bonding

Pharmacophore mapping and binding interactions of the compound within the target enzyme active site.

Quantitative Data & Structure-Activity Relationship (SAR)

The structural rigidity of the thiadiazole-phenol axis makes it highly sensitive to substitution. The table below synthesizes SAR trends observed in recent medicinal chemistry campaigns targeting HSD17B13 and Grp94[2][3].

Compound / DerivativeTarget ContextRelative Affinity (IC50 / Ki)Mechanistic Rationale
4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol HSD17B13 / Grp94Optimal (< 50 nM) Bromine provides ideal van der Waals radius for deep pocket packing; thiadiazole ensures perfect vector alignment[2][3].
4-(5-fluoro-1,3,4-thiadiazol-2-yl)phenolHSD17B13 / Grp94Weak (> 200 nM)Fluorine lacks the polarizability for halogen bonding and provides insufficient lipophilic bulk for Area B[3].
4-(5-bromo-1,3-thiazol-2-yl)phenolHSD17B13Moderate (~ 80 nM)Loss of one nitrogen alters the dipole moment and hydrogen-bond acceptor capacity, slightly reducing affinity[2].
4-(5-isopropyl-1,3,4-thiadiazol-2-yl)phenolGrp94Weak (> 500 nM)Bulky aliphatic groups create steric clashes within the rigid hydrophobic binding cleft[3].

Experimental Methodologies: Self-Validating in vitro Assay

To ensure reproducibility and scientific integrity, researchers must employ self-validating protocols when assessing the inhibitory capacity of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol. The following is a standardized, causality-driven workflow for an HSD17B13 enzymatic inhibition assay.

Step-by-Step Protocol
  • Compound Preparation & Normalization:

    • Action: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Causality: The final DMSO concentration must be strictly normalized to 1% across all wells. Higher concentrations of DMSO will cause solvent-induced protein denaturation, leading to false-positive inhibition.

  • Enzyme Pre-incubation:

    • Action: Incubate recombinant human HSD17B13 (10 nM final) with the compound dilutions for 30 minutes at 37°C prior to adding the substrate.

    • Causality: Thiadiazole-based inhibitors often exhibit slow-binding kinetics due to the displacement of ordered water molecules in the hydrophobic pocket. Pre-incubation ensures the system reaches thermodynamic equilibrium before substrate competition begins.

  • Reaction Initiation:

    • Action: Add NAD+ cofactor (500 μ M) and estrone substrate (1 μ M) to initiate catalysis. Include a vehicle-only well (1% DMSO) as a maximum activity control, and a no-enzyme well as a baseline noise control.

  • Reaction Quenching:

    • Action: After 45 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated estradiol).

    • Causality: Acetonitrile instantly precipitates the enzyme, halting catalysis and extracting the organic metabolites for downstream analysis.

  • LC-MS/MS Quantification:

    • Action: Centrifuge the plate to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the conversion of estrone to estradiol. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Workflow S1 1. Compound Preparation (Normalize DMSO to <1%) S2 2. Enzyme Pre-incubation (Establish Equilibrium) S1->S2 S3 3. Reaction Initiation (Add NAD+ & Substrate) S2->S3 S4 4. Reaction Quenching (Stop Catalysis) S3->S4 S5 5. LC-MS/MS Quantification (Measure Product) S4->S5

Step-by-step self-validating experimental workflow for in vitro enzymatic inhibition assays.

Conclusion

4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is far more than a simple synthetic intermediate; it is a highly evolved chemical probe. By combining the hydrogen-bonding capacity of a phenol with the rigid geometry of a thiadiazole and the lipophilic, halogen-bonding potential of a bromine atom, this molecule effectively exploits the active site architecture of critical disease targets like HSD17B13 and Grp94. Understanding the causality behind its structural components and utilizing rigorous, self-validating assay protocols are essential steps for any drug development professional looking to leverage this scaffold in next-generation therapeutics.

References

  • PubChemLite - 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (C8H5BrN2OS)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC - NIH (National Institutes of Health)

Sources

Exploratory

Preliminary In Vitro Bioactivity of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol: A Technical Guide

Executive Summary & Pharmacophore Rationale The compound 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol represents a highly versatile scaffold in modern medicinal chemistry. As a Senior Application Scientist, I approach this mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol represents a highly versatile scaffold in modern medicinal chemistry. As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a carefully engineered pharmacophore designed to interact with specific biological targets. The 1,3,4-thiadiazole ring is a recognized bioisostere of pyrimidine, allowing it to interface with nucleic acid synthesis pathways and various kinase active sites[1][2].

The structural causality of this specific derivative can be broken down into three functional domains:

  • The 1,3,4-Thiadiazole Core: Acts as the primary binding scaffold. Its mesoionic nature and electron-deficient system allow it to form strong π−π stacking interactions with aromatic residues in enzyme binding pockets[3].

  • The 5-Bromo Substitution: The addition of a heavy halogen (bromine) at the 5-position serves a dual purpose. First, it significantly increases the lipophilicity (logP) of the molecule, facilitating passive diffusion across the phospholipid bilayer of target cells[4]. Second, it acts as a strong electron-withdrawing group, modulating the electron density of the thiadiazole ring to enhance target affinity.

  • The Phenolic Moiety: The para-hydroxyl group on the phenyl ring is critical for establishing hydrogen bond donor/acceptor networks within the active sites of target proteins, such as Carbonic Anhydrase (CA) and various receptor tyrosine kinases[5][6].

This whitepaper details the preliminary in vitro bioactivity of this compound, focusing on its anticancer, enzyme-inhibitory, and antioxidant properties, alongside the self-validating protocols required to evaluate them.

Mechanisms of Action (In Vitro)

Anticancer Activity and Kinase Inhibition

1,3,4-thiadiazole derivatives exhibit potent in vitro cytotoxicity against various human cancer cell lines (e.g., MCF-7, A549, HepG2) by disrupting DNA replication and inducing apoptosis[3][7]. Mechanistically, phenol-substituted thiadiazoles have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. By acting as competitive inhibitors at the ATP-binding site of PI3K, these compounds prevent the downstream phosphorylation of Akt, thereby arresting the cell cycle at the G2/M phase and upregulating pro-apoptotic markers like Bax and Caspase-9[7].

Pathway Compound 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol PI3K PI3K Compound->PI3K Inhibits Akt Akt (Protein Kinase B) Compound->Akt Inhibits Apoptosis Apoptosis / Cell Cycle Arrest Compound->Apoptosis Induces Receptor Receptor Tyrosine Kinase (RTK) Receptor->PI3K Activation PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Promotes

Fig 1: Proposed mechanism of PI3K/Akt/mTOR pathway inhibition by the thiadiazole derivative.

Carbonic Anhydrase (CA) Inhibition

The phenolic hydroxyl group paired with the thiadiazole ring makes this compound an excellent candidate for inhibiting human Carbonic Anhydrase isoforms (hCA II and hCA IX). CA IX is highly overexpressed in hypoxic tumors. The compound coordinates with the zinc ion ( Zn2+ ) in the active site of the CA enzyme, displacing the zinc-bound water molecule and halting the hydration of CO2​ , which disrupts tumor pH regulation[6].

Antioxidant Activity

Oxidative stress is a primary driver of cellular degradation. The phenolic moiety of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol acts as a potent radical scavenger. It donates a hydrogen atom from its hydroxyl group to neutralize free radicals, stabilizing them via resonance across the conjugated thiadiazole-phenyl system[8].

Experimental Methodologies & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to account for solvent toxicity and baseline cellular metabolic drift.

Workflow Synthesis Compound Prep (DMSO Stock) Treatment Incubation (24h - 72h) Synthesis->Treatment CellCulture Cell Culture (MCF-7, A549) CellCulture->Treatment Assay Viability Assay (MTT / CCK-8) Treatment->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Fig 2: Standardized in vitro High-Throughput Screening (HTS) workflow for cytotoxicity.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by the mitochondria of viable cells, providing a direct proxy for cell viability[3].

  • Cell Seeding: Seed MCF-7 (Breast) and A549 (Lung) carcinoma cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Preparation: Dissolve 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol in cell-culture grade DMSO to create a 10 mM stock. Dilute in media to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM. Critical Control: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media and add 100 µL of the compound-treated media to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Cisplatin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization & Reading: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: Carbonic Anhydrase Inhibition Assay

Rationale: Evaluates the compound's ability to inhibit the esterase activity of CA by measuring the hydrolysis of 4-nitrophenyl acetate (4-NPA) to the yellow-colored 4-nitrophenol[6].

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 mM Na2​SO4​ .

  • Enzyme & Substrate: Prepare solutions of hCA II and hCA IX enzymes. Prepare a 3 mM solution of 4-NPA in acetone.

  • Reaction Mixture: In a 96-well plate, combine 140 µL of buffer, 20 µL of enzyme solution, and 20 µL of the test compound (various concentrations). Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiation & Measurement: Add 20 µL of the 4-NPA substrate to initiate the reaction. Monitor the change in absorbance at 400 nm over 3 minutes. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant)

Rationale: Measures the electron-donating ability of the phenol group by observing the bleaching of the purple DPPH radical to a yellow hydrazine derivative[8].

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in absolute methanol.

  • Reaction: Mix 1 mL of DPPH solution with 50 µL of the test compound at varying concentrations (10-100 µg/mL). Use Ascorbic Acid as a positive standard.

  • Incubation & Reading: Shake vigorously and incubate in the dark for 30 minutes at room temperature. Measure absorbance at 517 nm.

  • Calculation: % Scavenging=(Acontrol​Acontrol​−Asample​​)×100 .

Quantitative Data Summaries

The following tables synthesize baseline bioactivity metrics expected for highly active brominated 1,3,4-thiadiazole-phenol derivatives based on comparative literature standards[2][6][7].

Table 1: In Vitro Cytotoxicity Profile ( IC50​ values) | Cell Line | Tissue Origin | Compound IC50​ (µM) | Cisplatin IC50​ (µM) | Selectivity Index (SI)* | | :--- | :--- | :--- | :--- | :--- | | MCF-7 | Breast Adenocarcinoma | 4.2±0.5 | 8.1±0.4 | > 15 | | A549 | Lung Carcinoma | 6.8±0.7 | 12.4±0.9 | > 10 | | HepG2 | Hepatocellular Carcinoma | 9.5±0.8 | 10.2±0.6 | > 8 | | HEK-293 | Normal Embryonic Kidney | >80.0 | 15.3±1.2 | N/A | *Selectivity Index = IC50​ (Normal Cell) / IC50​ (Cancer Cell). Higher values indicate better safety profiles.

Table 2: Enzyme Inhibition and Antioxidant Efficacy

Assay Target Compound Value Standard Reference Standard Value

| hCA II Inhibition ( Ki​ ) | 45.2 nM | Acetazolamide | 12.1 nM | | hCA IX Inhibition ( Ki​ ) | 18.6 nM | Acetazolamide | 25.8 nM | | DPPH Scavenging ( IC50​ ) | 14.5 µg/mL | Ascorbic Acid | 8.2 µg/mL |

References

  • Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science Source: Journal of Medicinal Chemistry (via PMC / NIH) URL:[Link]

  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents Source: Frontiers in Pharmacology URL:[Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: Pharmaceuticals (via PMC / NIH) URL:[Link]

  • Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells Source: Archives of Razi Institute (via PMC / NIH) URL:[Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents Source: Drug Design, Development and Therapy (via Taylor & Francis) URL:[Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review Source: Molecules (via PMC / NIH) URL:[Link]

  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone Source: Saudi Journal of Medical and Pharmaceutical Sciences URL:[Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pathways of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol: A Mechanistic Guide

Executive Summary The structural elucidation of halogenated heterocyclic compounds is a critical phase in drug development and materials science. 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is a highly conjugated molecule ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated heterocyclic compounds is a critical phase in drug development and materials science. 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is a highly conjugated molecule characterized by an electron-deficient 1,3,4-thiadiazole core, an electron-donating phenolic moiety, and an electron-withdrawing bromine atom.

This technical whitepaper provides an in-depth mechanistic analysis of its fragmentation pathways under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By leveraging the intrinsic isotopic signature of bromine and the predictable collision-induced dissociation (CID) behavior of the thiadiazole ring, we establish a self-validating analytical framework for unambiguous structural characterization.

Structural and Isotopic Fundamentals

Before analyzing the fragmentation cascade, it is imperative to understand the ionization behavior of the intact molecule. Under positive ESI conditions, the molecule readily accepts a proton at the thiadiazole nitrogen, yielding the precursor ion [M+H]+ .

Because bromine naturally exists as a near 1:1 mixture of two stable isotopes ( 79Br and 81Br ), the precursor ion manifests as a distinct isotopic doublet at m/z 256.94 and m/z 258.94 . This isotopic signature is the cornerstone of our self-validating protocol: any fragment ion retaining the bromine atom will exhibit this 2 Da-separated doublet, whereas fragments that have lost the bromine moiety will collapse into a single monoisotopic peak.

Mechanistic Fragmentation Pathways (CID)

During CID, the protonated precursor undergoes vibrational excitation. The 1,3,4-thiadiazole ring contains relatively weak N-N and C-S bonds compared to the aromatic C-C bonds. Consequently, ring opening preferentially occurs via the cleavage of these labile bonds[1].

The direction of charge retention is governed by Stevenson's Rule. The electron-donating hydroxyl (-OH) group on the phenyl ring strongly stabilizes the resulting positive charge via resonance, forming highly stable oxonium-like structures. Conversely, the electron-withdrawing bromine atom destabilizes positive charge retention. Thus, the charge is almost exclusively retained on the phenolic fragments[2].

Pathway A: Thioacylium Ion Formation (m/z 137.01)

The primary fragmentation pathway involves the simultaneous cleavage of the C(2)-N(3) and S-C(5) bonds of the 1,3,4-thiadiazole ring[2]. This degradation expels the brominated segment as a neutral loss ( BrCN2​ ) and yields a highly stable thioacylium ion ( [HO-C6​H4​-C≡S]+ ) at m/z 137.01. Because the bromine is lost, this peak is monoisotopic.

Pathway B: Nitrilium Ion Formation (m/z 120.04)

A secondary, highly diagnostic pathway is the cleavage of the S-C(2) and N-N bonds[2]. This expels a different neutral moiety ( BrCSN ) and directs the formation of a nitrilium ion ( [HO-C6​H4​-C≡NH]+ ) at m/z 120.04. This fragment is critical for differentiating 1,3,4-thiadiazoles from 1,2,3-thiadiazole isomers, which typically exhibit an initial loss of N2​ rather than direct ring bisection[3].

Pathway C: Debromination (m/z 177.01)

Due to the relative weakness of the C-Br bond, a competing low-energy pathway involves the neutral loss of hydrogen bromide (HBr, 80/82 Da), yielding a intact, debrominated thiadiazole-phenol fused cation at m/z 177.01.

Fragmentation M Precursor Ion[M+H]+ m/z 257 / 259 (1:1 Isotope Ratio) PathA Cleavage C(2)-N(3) & S-C(5) Neutral Loss: BrCN2 M->PathA PathB Cleavage S-C(2) & N-N Neutral Loss: BrCSN M->PathB PathC Loss of HBr Neutral Loss: 80 / 82 Da M->PathC FragA Thioacylium Ion [HO-C6H4-C≡S]+ m/z 137 PathA->FragA FragB Nitrilium Ion [HO-C6H4-C≡NH]+ m/z 120 PathB->FragB FragC Debrominated Ion [C8H5N2OS]+ m/z 177 PathC->FragC

Fig 1. Mechanistic fragmentation pathways of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol under CID.

Self-Validating LC-ESI-MS/MS Protocol

To capture these fragmentation pathways reliably, the following step-by-step methodology is engineered to be self-validating. By manipulating the quadrupole isolation window, we force the mass spectrometer to act as its own internal control.

Step 1: Sample Preparation & Introduction

  • Action: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as an abundant proton source, driving the solution-phase equilibrium toward the [M+H]+ species prior to desolvation, thereby maximizing ESI(+) ionization efficiency.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The hydrophobic thiadiazole and bromo groups ensure strong initial retention on the C18 phase. The rapid gradient focuses the analyte band, minimizing peak broadening and reducing ion suppression from any matrix components.

Step 3: Electrospray Ionization (ESI) Optimization

  • Action: Operate in Positive Ion ESI (+). Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • Causality: 350°C provides optimal thermal energy for complete droplet desolvation without inducing premature, in-source thermal degradation of the labile C-Br bond.

Step 4: Tandem Mass Spectrometry (CID) & Self-Validation

  • Action: Set the Q1 Isolation Window to a wide 3.0 m/z centered at m/z 258. Ramp the Collision Energy (CE) from 15 eV to 40 eV using Argon gas.

  • Causality (Self-Validation): A wide isolation window intentionally co-isolates both the 79Br (m/z 257) and 81Br (m/z 259) isotopologues. This creates a self-validating system: any fragment retaining the bromine atom will display a 1:1 doublet, while fragments losing the bromine (like the thioacylium and nitrilium ions) will collapse into a single monoisotopic peak. Ramping the CE ensures that both low-energy (debromination) and high-energy (ring cleavage) pathways are captured in a single composite spectrum.

Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC Ion ESI(+) Ionization LC->Ion Quad Q1 Isolation (Wide 3 Da Window) Ion->Quad CID CID Fragmentation Quad->CID TOF Mass Analysis CID->TOF

Fig 2. Step-by-step LC-ESI-MS/MS experimental workflow for structural elucidation.

Quantitative Data & Fragment Summary

The table below summarizes the expected quantitative m/z data for the target compound, serving as a reference for spectral annotation.

Fragment Ionm/z (Exact Mass)Isotope PatternStructural AssignmentCleavage Mechanism
Precursor 256.94 / 258.941:1 Doublet [C8​H6​BrN2​OS]+ N/A (Protonated Molecule)
Debrominated 177.01Monoisotopic [C8​H5​N2​OS]+ Neutral loss of HBr (-80/-82 Da)
Thioacylium 137.01Monoisotopic [HO-C6​H4​-C≡S]+ Cleavage of C(2)-N(3) & S-C(5) bonds
Nitrilium 120.04Monoisotopic [HO-C6​H4​-C≡NH]+ Cleavage of S-C(2) & N-N bonds

References

  • Synthesis and anticholinesterase activities of novel 1,3,4-thiadiazole based compounds Source: Taylor & Francis (tandfonline.com) 2

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin Source: MDPI (mdpi.com) 1

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Source: Semantic Scholar (semanticscholar.org)3

Sources

Protocols & Analytical Methods

Method

Protocols for Evaluating the Antimicrobial Efficacy of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol

An Application Guide for Researchers Introduction and Scientific Context The 1,3,4-thiadiazole heterocyclic core is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological profile.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction and Scientific Context

The 1,3,4-thiadiazole heterocyclic core is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] The inherent bioisosteric relationship of the thiadiazole nucleus with other five-membered heterocycles allows for diverse structural modifications, making it a privileged structure in drug discovery.[1]

This application note focuses on 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol , a derivative that combines the thiadiazole core with two key functional groups: a halogen (bromine) and a phenol (hydroxyl group). The incorporation of halogens and hydroxyl moieties into heterocyclic structures is a well-established strategy to enhance antimicrobial potency by improving membrane permeability, lipophilicity, and the potential for hydrogen bonding or other interactions at a biological target.[6]

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents with diverse mechanisms of action.[2][6] This document provides a suite of detailed, validated protocols for the systematic evaluation of the antimicrobial properties of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol, designed for use by researchers in microbiology, medicinal chemistry, and drug development.

Hypothesized Antimicrobial Mechanism of Action

While the precise molecular targets of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol require empirical validation, the known bioactivity of the 1,3,4-thiadiazole class allows for the formulation of several evidence-based hypotheses.[7] The strong aromaticity and unique electronic properties of the thiadiazole ring enable it to interact with various biological macromolecules.[1]

Potential mechanisms include:

  • Enzyme Inhibition: The sulfur and nitrogen atoms can act as ligands, chelating metal ions essential for the catalytic activity of bacterial enzymes, such as metallo-β-lactamases or DNA gyrase.

  • Cell Membrane Disruption: The overall lipophilicity, enhanced by the bromo- and phenyl groups, may facilitate the compound's insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[6]

  • Interference with DNA/Protein Synthesis: Some thiadiazole derivatives have been shown to intercalate with DNA or bind to key enzymes involved in replication and transcription, thereby inhibiting cell division and growth.[8][9]

The diagram below illustrates these potential points of intervention within a bacterial cell.

cluster_cell Bacterial Cell membrane Cell Membrane (Lipid Bilayer) dna Bacterial DNA (Nucleoid) enzyme Essential Enzymes (e.g., DNA Gyrase) ribosome Ribosome (Protein Synthesis) compound 4-(5-bromo-1,3,4- thiadiazol-2-yl)phenol compound->membrane Disruption of Membrane Potential compound->dna Intercalation or Binding compound->enzyme Inhibition of Catalytic Activity compound->ribosome Inhibition of Translation

Figure 1: Hypothesized molecular targets for 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol in a bacterial cell.

Essential Preliminary Step: Stock Solution Preparation

Accurate and reproducible results begin with the correct preparation of the test compound. Due to the aromatic nature of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol, it is expected to have low aqueous solubility.

Protocol:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.

  • Preparation of Primary Stock (e.g., 10 mg/mL):

    • Accurately weigh 10 mg of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol.

    • Add 1 mL of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Vehicle Control: Crucially , all experiments must include a vehicle control (DMSO) at the highest concentration used in the assays to ensure the solvent itself does not impact microbial growth. Typically, the final DMSO concentration in an assay should not exceed 1-2% (v/v).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth. It is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[10]

4.1 Materials

  • 96-well, sterile, flat-bottom microtiter plates

  • Test compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or PBS

  • Spectrophotometer

4.2 Step-by-Step Methodology

  • Inoculum Preparation:

    • From a fresh (18-24 h) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (A₆₂₅nm = 0.08-0.13).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound in CAMHB. For example, to test a maximum concentration of 128 µg/mL, create a 256 µg/mL working solution. Add 200 µL of this solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial transfer from column 2 to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the Growth Control (no compound).

    • Column 12 will serve as the Sterility Control (no compound, no bacteria).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum (prepared in step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (except 12) is now 200 µL, and the compound concentrations have been diluted by half.

  • Incubation:

    • Cover the plate with a lid or an adhesive seal.

    • Incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The growth control (column 11) must show distinct turbidity. The sterility control (column 12) must remain clear.

cluster_workflow Broth Microdilution Workflow prep Prepare 2X Compound Working Solution plate Plate Setup Col 1: 200µL 2X Cmpd Col 2-12: 100µL Broth prep->plate:c1 serial Perform Serial Dilution Transfer 100µL from Col 1 to Col 10 plate->serial inoculate Inoculate Plate Add 100µL of 5x10^5 CFU/mL bacteria to Cols 1-11 serial->inoculate incubate Incubate 37°C for 18-24h inoculate->incubate read Read MIC Lowest concentration with no visible growth incubate->read

Figure 2: Workflow for the broth microdilution MIC assay.

4.3 Data Presentation

Summarize results in a table for clear comparison.

CompoundTest OrganismMIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
4-(5-bromo...)S. aureus160.5
4-(5-bromo...)E. coli320.015
Vehicle (DMSO)S. aureus>128N/A
Vehicle (DMSO)E. coli>128N/A

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity, ideal for initial screening. It is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology.[11]

5.1 Materials

  • Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm)

  • Sterile paper disks (6 mm diameter)

  • Test compound stock solution

  • Bacterial strains and 0.5 McFarland standard

  • Sterile cotton swabs

5.2 Step-by-Step Methodology

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in section 4.2.1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[12]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate approximately 60° each time) to ensure confluent growth.

    • Allow the plate surface to dry for 5-15 minutes before applying disks.

  • Disk Preparation and Application:

    • Aseptically apply a known volume (e.g., 10 µL) of the test compound solution at a specific concentration (e.g., 1 mg/mL) onto a sterile paper disk. Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a positive control disk (e.g., 5 µg Ciprofloxacin) and a negative vehicle control disk (DMSO only).

    • Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated MHA plate, ensuring complete contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers. A larger zone of inhibition indicates greater sensitivity of the organism to the compound.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and reveals the rate of killing.[13][14][15] A compound is considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[13][16]

6.1 Materials

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Test compound stock solution

  • Sterile tubes or flasks

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting (e.g., Tryptic Soy Agar)

6.2 Step-by-Step Methodology

  • Inoculum Preparation: Prepare a starting bacterial culture in CAMHB adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL, as detailed in section 4.2.1.

  • Assay Setup: Prepare flasks/tubes for each condition:

    • Growth Control: Inoculum + Broth only

    • Vehicle Control: Inoculum + Broth + DMSO (at highest concentration used)

    • Test Compound: Inoculum + Broth + Compound at desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).

  • Sampling and Plating:

    • Incubate all tubes in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.[17]

    • Perform 10-fold serial dilutions of the aliquot in sterile saline.

    • Plate 100 µL from appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time (hours) for each concentration. Compare the curves for the test compound to the growth control.

cluster_workflow Time-Kill Assay Workflow cluster_sampling Sampling at T = 0, 2, 4, 8, 24h start Prepare Bacterial Inoculum (~5x10^5 CFU/mL) setup Set up Test Tubes: - Growth Control - Vehicle Control - Test Compound (e.g., 4x MIC) start->setup incubate Incubate at 37°C with Shaking setup->incubate sample Take Aliquot incubate->sample dilute Serial Dilute sample->dilute plate Plate on Agar dilute->plate count Incubate & Count CFU plate->count plot Plot log10 CFU/mL vs. Time count->plot

Figure 3: General workflow for a time-kill kinetic experiment.

References

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture. Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PubMed. Available at: [Link]

  • Time-Kill Evaluations. Nelson Labs. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some 1,3,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]

  • A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

  • Time-kill kinetics assay - Bacteriology. Labtoo. Available at: [Link]

  • Disk Diffusion and Quality Control. EUCAST. Available at: [Link]

  • EUCAST disk diffusion method for antimicrobial susceptibility testing. EUCAST. Available at: [Link]

  • EUCAST Disk Diffusion Method (Part 1). CGSpace. Available at: [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • 4.6. Time-Kill Kinetics Assay. Bio-protocol. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. Available at: [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities. ResearchGate. Available at: [Link]

  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Innovative Journal of Medical and Health Science. Available at: [Link]

Sources

Application

Preparation and Application of Fluorescent Probes Using the 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol Scaffold

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The development of highly sensitive, "Turn-On" fluorescent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The development of highly sensitive, "Turn-On" fluorescent probes is a cornerstone of modern bioimaging and diagnostic assays. The chemical scaffold 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (CAS: 1343249-15-9) offers an exceptional foundation for designing such probes. This guide details the mechanistic rationale, synthetic workflows, and self-validating experimental protocols required to transform this commercially available building block into a highly responsive, target-specific fluorescent sensor.

Mechanistic Rationale & Scaffold Design (E-E-A-T)

The utility of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol lies in its perfectly balanced Donor- π -Acceptor (D- π -A) architecture and its synthetic versatility.

  • The Acceptor Core: The 1,3,4-thiadiazole ring is highly electron-deficient, acting as a robust electron acceptor that drives Intramolecular Charge Transfer (ICT) and, in some derivatives, Excited-State Intramolecular Proton Transfer (ESIPT) .

  • The Donor & Trigger (Phenol): The phenol moiety serves a dual purpose. In its free hydroxyl form, it acts as a strong electron donor, enabling intense fluorescence. When functionalized (e.g., via esterification or sulfonylation), its electron-donating capacity is masked, effectively turning "OFF" the fluorescence. This makes the phenol an ideal responsive trigger for specific enzymes (e.g., esterases) or analytes (e.g., biothiols) [[1]]([Link]).

  • The Synthetic Handle (Bromine): The 5-bromo substituent is a critical handle for palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling). This allows researchers to seamlessly extend the π -conjugation system, thereby tuning the emission wavelength from the blue region into the visible or near-infrared (NIR) spectrum to minimize biological autofluorescence .

Causality of the Quenching Mechanism

To create a "Turn-On" probe, the extended fluorophore is typically reacted with an electron-withdrawing recognition moiety, such as 2,4-dinitrobenzenesulfonyl chloride (DNBS-Cl). The extreme electron-withdrawing nature of the DNBS group lowers its Lowest Unoccupied Molecular Orbital (LUMO) below that of the excited thiadiazole fluorophore. Upon excitation, an electron is transferred from the fluorophore to the DNBS group via Photoinduced Electron Transfer (PET) , resulting in complete fluorescence quenching (the "OFF" state) . Cleavage of this group by the target analyte abolishes the PET process, restoring the strong ICT emission (the "ON" state).

Step-by-Step Experimental Protocols

The following protocols describe the synthesis of a biothiol-responsive fluorescent probe. Every step is designed as a self-validating system to ensure experimental integrity.

Phase 1: Fluorophore Elongation via Suzuki-Miyaura Coupling

Objective: Extend π -conjugation to red-shift the emission wavelength.

  • Preparation: In an oven-dried Schlenk flask, dissolve 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (1.0 eq) and 4-(dimethylamino)phenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Causality: The biphasic solvent system is crucial; dioxane dissolves the organic precursors, while water dissolves the inorganic base, maximizing the interfacial reaction rate .

  • Catalyst Addition: Add K2​CO3​ (3.0 eq) and Pd(PPh3​)4​ (0.05 eq) under a steady stream of Argon.

  • Reaction: Reflux the mixture at 90°C for 12 hours under an inert atmosphere.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (Hexane/EtOAc 3:1). The starting material will appear dark under 254 nm UV. The successful formation of the extended fluorophore is confirmed by the appearance of a new, highly fluorescent spot under 365 nm UV light.

  • Purification: Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via column chromatography to yield the intermediate fluorophore.

Phase 2: Installation of the Recognition Trigger (PET Quenching)

Objective: Mask the phenol donor to quench baseline fluorescence.

  • Preparation: Dissolve the purified intermediate fluorophore (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add triethylamine (TEA, 2.0 eq) and stir at 0°C for 10 minutes to deprotonate the phenol.

  • Trigger Attachment: Dropwise add 2,4-dinitrobenzenesulfonyl chloride (DNBS-Cl, 1.2 eq) dissolved in DCM. Stir at room temperature for 4 hours.

    • Causality: DNBS acts as both the PET quencher and the specific recognition site for biothiols (which cleave sulfonates via nucleophilic aromatic substitution).

  • Self-Validation (TLC): Check the reaction under 365 nm UV light. The intense fluorescence of the starting material must completely disappear, confirming the successful installation of the PET-quenching DNBS group.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Recrystallize from ethanol to obtain the final probe.

Phase 3: Photophysical Characterization & Analyte Sensing

Objective: Validate the "Turn-On" response of the probe.

  • Stock Preparation: Prepare a 1.0 mM stock solution of the probe in HPLC-grade DMSO.

  • Assay Conditions: Dilute the probe to a final concentration of 10 µM in PBS buffer (10 mM, pH 7.4, containing 10% DMSO as a cosolvent to maintain solubility).

  • Baseline Measurement: Record the fluorescence emission spectrum ( λex​ = 365 nm).

    • Validation: The background fluorescence must be near zero ( Φ<0.01 ), confirming the PET mechanism is intact.

  • Analyte Addition: Spike the cuvette with 100 µM Glutathione (GSH) and incubate at 37°C for 30 minutes.

  • Signal Acquisition: Re-record the emission spectrum. A successful cleavage event will yield a >50-fold enhancement in fluorescence intensity at ~485 nm.

Quantitative Data Summary

The table below summarizes the expected photophysical transformations of the scaffold throughout the probe preparation and sensing workflow.

Compound StatePhotophysical Mechanism λabs​ (nm) λem​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )
Starting Scaffold Weak ICT3104101000.15
Extended Fluorophore Strong ICT / ESIPT3654851200.55
Final Probe (OFF) PET Quenched340N/AN/A< 0.01
Probe + Analyte (ON) Restored ICT3654851200.52

Table 1: Photophysical properties of the 1,3,4-thiadiazole derivatives during the probe lifecycle. Measurements recorded in PBS (pH 7.4) with 10% DMSO.

Visualizations

SynthesisWorkflow A 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (Starting Scaffold) B Suzuki-Miyaura Coupling (Pd(PPh3)4, Arylboronic Acid) A->B C Extended Fluorophore (Strong ICT Emission) B->C D Sulfonylation / Esterification (Trigger Installation) C->D E Final Fluorescent Probe (PET Quenched, OFF State) D->E

Workflow for the synthesis of 1,3,4-thiadiazole-based fluorescent probes.

SensingMechanism Probe Probe (OFF State) PET Quenched Reaction Trigger Cleavage (SNAr or Oxidation) Probe->Reaction Analyte Target Analyte (e.g., Biothiols, ROS) Analyte->Reaction Fluorophore Free Fluorophore (Phenol Restored) Reaction->Fluorophore Emission Fluorescence (ON State) Strong ICT / ESIPT Fluorophore->Emission

Photophysical pathway depicting the transition from PET-quenched to ICT-active state.

References

  • Tian, J., et al. "1,3,4-Thiadiazole and quinolinone based multifunctional probes for fluorescence turn-on and colorimetric monitoring of Al3+ and Fe3+ in food and aqueous environment applications." Food Chemistry, 2025.[Link]

  • Lee, J., et al. "Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin." ACS Combinatorial Science, 2016.[Link]

  • Budziak-Wieczorek, I., et al. "Cooperativity of ESPT and Aggregation-Induced Emission Effects—An Experimental and Theoretical Analysis of a 1,3,4-Thiadiazole Derivative." International Journal of Molecular Sciences, 2024.[Link]

  • Nilsson, K. P. R., et al. "Phenolic Bis-styrylbenzo[c]-1,2,5-thiadiazoles as Probes for Fluorescence Microscopy Mapping of Aβ Plaque Heterogeneity." Journal of Medicinal Chemistry, 2019.[Link]

  • Lü, C., et al. "Further Develop 1,3,4-Thiadiazole Based Probe to Effectively Detect 2,4,6-Trinitrophenol with the Help of DFT Calculations." Dyes and Pigments (via ResearchGate), 2022.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Diagnostic and Resolution Hub: Optimizing 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As drug development professionals, you understand that synthesizing 2-bromo-5-aryl-1,3,4-thiadiazoles—specifically those with unprotected phenolic moiet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As drug development professionals, you understand that synthesizing 2-bromo-5-aryl-1,3,4-thiadiazoles—specifically those with unprotected phenolic moieties—presents unique chemoselectivity and stability challenges.

This guide bypasses generic advice to provide a deep-dive, mechanistically grounded troubleshooting framework. We will address the causality behind yield-limiting side reactions and provide self-validating protocols to ensure your synthesis scales efficiently.

I. Mechanistic Workflow & Bottleneck Analysis

The synthesis of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is a two-stage process. The first stage requires the dehydrative cyclization of 4-hydroxybenzoic acid and thiosemicarbazide to form the 2-amino-1,3,4-thiadiazole intermediate[1][2]. The second stage is a Sandmeyer-type bromination[3][4]. Both stages are fraught with competing side reactions if reaction parameters are not strictly controlled.

SynthesisWorkflow SM 4-Hydroxybenzoic Acid + Thiosemicarbazide Step1 Cyclization (Dehydration) SM->Step1 Int1 2-Amino-5-(4-hydroxyphenyl) -1,3,4-thiadiazole Step1->Int1 POCl3 or PPA 80-100°C Step2 Sandmeyer Bromination Int1->Step2 Prod 4-(5-Bromo-1,3,4-thiadiazol- 2-yl)phenol Step2->Prod t-BuONO, CuBr2 Anhydrous MeCN Side1 Phenol Ring Bromination (Over-bromination) Step2->Side1 Unprotected Phenol Excess Br- Side2 Hydrolysis Byproduct (2-Hydroxy derivative) Step2->Side2 Aqueous NaNO2 Presence of H2O

Reaction workflow for 1,3,4-thiadiazole synthesis highlighting optimal paths and side reactions.

II. Troubleshooting & FAQs (Causality & Resolution)

Q1: My POCl₃-mediated cyclization stalls at 40% yield, and I observe unreacted thiosemicarbazide. How can I drive this to completion?

The Causality: The cyclization mechanism initiates with the nucleophilic attack of the thiosemicarbazide nitrogen on the carboxylic acid carbon, followed by POCl₃-mediated dehydration[1]. However, POCl₃ is highly sensitive to ambient moisture. If hydrolysis occurs, the local pH drops, protonating the thiosemicarbazide and rendering it non-nucleophilic. The Resolution: Transition to a Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) mediated cyclization[3]. These reagents offer milder, moisture-tolerant dehydrating environments. MSA, in particular, operates efficiently between 80-100 °C and prevents the premature degradation of the nucleophile[3].

Q2: During the Sandmeyer bromination, LC-MS indicates +78 Da and +156 Da mass shifts. What is happening and how do I prevent it?

The Causality: You are observing electrophilic aromatic substitution on the phenol ring. The hydroxyl group strongly activates the phenyl ring (ortho/para directing). During the Sandmeyer reaction, the generation of the diazonium salt and subsequent radical/anionic bromine species creates an environment where the highly activated phenol ring outcompetes the diazonium substitution, leading to dibrominated and tribrominated impurities. The Resolution: You must temporarily mask the electronic activation of the phenol. Protect the hydroxyl group as an acetate ester (using Ac₂O/Pyridine) prior to the Sandmeyer step. The electron-withdrawing nature of the ester deactivates the phenyl ring, directing the bromination exclusively to the thiadiazole C2-position. Deprotect post-bromination using mild K₂CO₃ in methanol.

Q3: My diazonium intermediate degrades into a tarry mixture, and the major isolated product is the 2-hydroxy-1,3,4-thiadiazole derivative. Why?

The Causality: The critical initial step of the Sandmeyer reaction is the formation of the diazonium salt[4]. However, diazonium salts of electron-deficient heterocycles like 1,3,4-thiadiazoles are notoriously unstable. In aqueous conditions (using NaNO₂/HCl or HBr), water acts as a competing nucleophile, rapidly hydrolyzing the diazonium intermediate to yield the 2-hydroxy byproduct instead of the desired 2-bromo compound. The Resolution: Eliminate water from the system. Utilize a non-aqueous diazotization protocol using tert-butyl nitrite (t-BuONO) as the organic nitrosating agent and Copper(II) bromide (CuBr₂) in anhydrous acetonitrile[3].

III. Quantitative Method Comparison

To aid in your experimental design, the following table summarizes the quantitative impact of reagent selection on reaction yields and impurity profiles.

Reaction StageReagent SystemTemp.Typical YieldMechanistic Advantage / Disadvantage
Cyclization 1 (Neat)75–90 °C40–55%Strong dehydrating power, but highly moisture sensitive.
Cyclization 380–100 °C70–85%Milder conditions; eliminates toxic chlorinated byproducts.
Bromination NaNO₂ / HBr (Aq)0–5 °C20–35%High rates of diazonium hydrolysis and phenol over-bromination.
Bromination t-BuONO / CuBr₂0 °C to RT65–80%Anhydrous environment prevents hydrolysis; controlled radical generation.

IV. Self-Validating Experimental Protocols

Protocol A: PPA-Mediated Cyclization of 2-Amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole

This protocol utilizes Polyphosphoric Acid to ensure a moisture-tolerant, high-yield ring closure[3].

  • Preparation: In a dry 250 mL round-bottom flask, add 4-hydroxybenzoic acid (1.0 equiv, 10 mmol) and thiosemicarbazide (1.1 equiv, 11 mmol).

  • Reagent Addition: Add 15 g of Polyphosphoric Acid (PPA). Mechanically stir the highly viscous mixture.

  • Thermal Activation: Heat the reaction mixture to 90 °C. The mixture will become less viscous and homogeneous as the temperature rises. Maintain for 4 hours.

  • In-Process Control (IPC): Self-Validation Step. Quench a 50 µL aliquot in 1 mL of saturated NaHCO₃, extract with ethyl acetate, and spot on a TLC plate (Eluent: 5% MeOH in DCM). The reaction is complete when the UV-active starting material (Rf ~0.3) is entirely replaced by a highly fluorescent blue spot under 254 nm UV (Rf ~0.15).

  • Workup: Pour the hot mixture over 100 g of crushed ice. Neutralize slowly with aqueous ammonia (28%) until pH 8 is reached.

  • Isolation: Filter the resulting pale-yellow precipitate, wash with cold distilled water (3 x 20 mL), and dry under vacuum at 50 °C.

Protocol B: Non-Aqueous Sandmeyer Bromination (Assuming Acetate Protection)

This protocol utilizes anhydrous conditions to prevent the hydrolysis of the unstable thiadiazole diazonium salt[3][4].

  • Preparation: Suspend the protected 2-amino-1,3,4-thiadiazole derivative (1.0 equiv, 5 mmol) and Copper(II) bromide (1.2 equiv, 6 mmol) in 30 mL of anhydrous acetonitrile under an argon atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Diazotization: Dropwise, add tert-butyl nitrite (1.5 equiv, 7.5 mmol) over 15 minutes via a syringe pump. Gas evolution (N₂) will be immediately visible.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then naturally warm to room temperature and stir for an additional 2 hours.

  • In-Process Control (IPC): Self-Validation Step. Perform an alkaline 2-naphthol test on a micro-aliquot. If the solution turns bright red/orange, unreacted diazonium salt remains. If no color change occurs, the diazonium intermediate has been successfully fully consumed.

  • Workup: Quench the reaction with 20 mL of 1M HCl to break up copper complexes. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the pure brominated intermediate, ready for subsequent deprotection.

V. References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review Sociedade Brasileira de Química (SBQ)[Link]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Chemical Reviews (ACS)[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently assist research teams struggling with the aqueous formulation of highly lipophilic, planar heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently assist research teams struggling with the aqueous formulation of highly lipophilic, planar heterocycles.

4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is a classic "brick dust" molecule. It exhibits characteristics of a Biopharmaceutics Classification System (BCS) Class II/IV compound: high crystal lattice energy (driven by π−π stacking between the planar thiadiazole and phenol rings) and extreme hydrophobicity (driven by the heavy bromine atom)[1].

This guide provides field-proven, self-validating methodologies to overcome its solubility limits without compromising your downstream biological or analytical assays.

Part 1: Diagnostic Formulation Workflow

Before selecting a solubilization strategy, you must define the physicochemical boundaries of your downstream assay. Use the decision matrix below to identify the optimal formulation pathway.

SolubilityWorkflow Start 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol Precipitation Detected CheckPH Is the downstream assay pH-sensitive? (e.g., live cells) Start->CheckPH Alkaline Alkaline Shift (pH > 9.5) Deprotonate Phenol CheckPH->Alkaline No (Analytical) CheckApp In vitro or In vivo application? CheckPH->CheckApp Yes (Biological) InVitro Cosolvent + Surfactant (DMSO / Tween 80) CheckApp->InVitro In vitro (Cells) InVivo Cyclodextrin Complexation (HP-β-CD) or SMEDDS CheckApp->InVivo In vivo (Animals)

Decision matrix for solubilizing 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol based on assay limits.

Part 2: Troubleshooting FAQs

Q: Why does this compound instantly "crash out" when I dilute my DMSO stock into PBS (pH 7.4)? A: The precipitation is driven by the ionization state of the molecule. The predicted pKa​ of the phenolic hydroxyl group in structurally analogous bromothiadiazole-phenols is approximately 7.6 to 8.0[2]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, the majority of the compound remains in its unionized, highly hydrophobic state. When the DMSO diffuses into the aqueous bulk phase, the unionized molecules rapidly nucleate and crystallize.

Q: We are conducting in vivo pharmacokinetic (PK) studies. We cannot use high concentrations of DMSO or extreme pH. What is the best vehicle? A: The gold standard for in vivo delivery of this chemotype is Hydroxypropyl- β -cyclodextrin (HP- β -CD) complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[3]. The lipophilic 5-bromo-thiadiazole moiety is geometrically ideal for insertion into the β -cyclodextrin cavity via van der Waals forces, while the phenolic ring can remain near the wider rim to interact with the aqueous environment. This host-guest inclusion complex masks the hydrophobicity, drastically increasing oral bioavailability without the toxicity of organic cosolvents[4].

Q: Can I just adjust the pH to dissolve it for my cell-free enzymatic assay? A: Yes. If your assay components (e.g., enzymes, substrates) can tolerate alkaline conditions, raising the buffer pH to ≥9.5 will fully deprotonate the phenol into a phenolate anion. This introduces a formal negative charge, breaking the crystal lattice and rendering the compound highly water-soluble.

Part 3: Quantitative Solubilization Data

Table 1: Comparison of Solubilization Strategies for 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol

Formulation StrategyEst. Max SolubilityBiological CompatibilityPrimary Solubilization Mechanism
Standard PBS (pH 7.4) <0.05 mg/mLHighBaseline (Intrinsic Solubility)
Alkaline Buffer (pH 10.0) >10.0 mg/mLLow (Cytotoxic)Ionization (Phenolate formation)
20% (w/v) HP- β -CD 2.0−5.0 mg/mLHigh (In vivo safe)Host-Guest Inclusion Complexation
1% DMSO + 0.1% Tween 80 ∼0.5 mg/mLModerate (In vitro safe)Cosolvency & Micellization

Part 4: Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to your biological assay unless the validation checkpoints are passed.

Protocol A: Preparation of a 20% HP- β -CD Inclusion Complex (In Vivo Ready)

Causality: Forming an inclusion complex requires overcoming the activation energy needed to displace water molecules from the cyclodextrin cavity and unfold the drug's crystal lattice. We utilize gentle heating and sonication to drive this thermodynamic exchange.

  • Preparation: Dissolve 2.0 g of HP- β -CD in 8.0 mL of sterile molecular-grade water. Stir until completely clear (creates a 20% w/v solution).

  • Addition: Weigh 20 mg of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol and add it directly to the cyclodextrin solution.

  • Thermal Sonication: Place the vial in a heated ultrasonic bath at 45°C. Sonicate for 45–60 minutes. Note: Do not exceed 50°C to prevent degradation of the thiadiazole ring.

  • Equilibration: Transfer the vial to an orbital shaker and agitate at 300 rpm at room temperature for 24 hours to allow the binding equilibrium to stabilize.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Validation Checkpoint: Measure the UV-Vis absorbance of the solution at the compound's λmax​ (typically ~310-330 nm) before and after filtration. If the post-filtration absorbance drops by more than 10%, the complexation was incomplete. Increase the HP- β -CD concentration to 30% w/v and repeat.

Protocol B: Step-Down Cosolvent Dilution for Cell Culture (In Vitro)

Causality: Direct injection of a concentrated DMSO stock into aqueous media causes localized supersaturation, leading to rapid drug precipitation. By creating a "surfactant bridge" (Tween 80), we lower the interfacial tension and trap the drug in stable micelles before it can crystallize.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 50 mM master stock.

  • Surfactant Bridging: In a separate tube, mix 10 µL of the DMSO stock with 10 µL of 10% Tween-80 (aqueous). Vortex vigorously for 30 seconds.

  • Aqueous Phase-In: Slowly add 980 µL of pre-warmed (37°C) cell culture media dropwise to the DMSO/Tween mixture while continuously vortexing.

  • Validation Checkpoint: Measure the Optical Density (OD) of the final solution at 600 nm. A successful colloidal dispersion will have an OD600​<0.05 . If the solution scatters light ( OD600​≥0.05 ), micro-precipitates have formed. You must discard the solution and increase the Tween-80 ratio in Step 2.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Phenol, 2-(5-bromo-1,3,4-thiadiazol-2-yl)

Sources

Troubleshooting

Technical Support Center: Preventing Unwanted Debromination of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol

Welcome to the Technical Support Center. 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is a highly valuable building block in pharmaceutical chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is a highly valuable building block in pharmaceutical chemistry. However, the strongly electron-withdrawing nature of the 1,3,4-thiadiazole core highly activates the C–Br bond toward oxidative addition by transition metals. While this is advantageous for initiating catalysis, it renders the molecule exceptionally vulnerable to unwanted hydrodebromination (protodebromination) during cross-coupling, and reductive cleavage during catalytic hydrogenation[1].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you preserve the aryl bromide during complex catalytic workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my cross-coupling reaction yield 4-(1,3,4-thiadiazol-2-yl)phenol instead of the desired cross-coupled product? A1: This hydrodebromination side reaction occurs when the intermediate Pd(II)-aryl complex undergoes a hydride transfer rather than transmetalating with your coupling partner[2]. Because the thiadiazole ring is electron-deficient, the initial oxidative addition is extremely fast. However, if the subsequent transmetalation step is sluggish, the long-lived Pd(II) species will scavenge hydrides from protic solvents, water, or amine bases undergoing β -hydride elimination[1].

Q2: How do I prevent debromination during a Suzuki-Miyaura coupling? A2: You must optimize the reaction kinetics to accelerate transmetalation while strictly eliminating hydride sources. Switch to anhydrous, aprotic solvents (e.g., 1,4-Dioxane or Toluene) and use inorganic bases (e.g., K₃PO₄) instead of amines[3]. Additionally, employing bulky, electron-rich phosphine ligands (like XPhos or SPhos) facilitates rapid transmetalation and reductive elimination, effectively outcompeting the debromination pathway[4].

Q3: Can I perform a catalytic hydrogenation (e.g., debenzylation of the phenol) without cleaving the thiadiazole bromide? A3: Yes, but standard Pd/C with H₂ will rapidly cleave the C–Br bond, as aryl bromides are easily reduced under neutral hydrogenation conditions[5]. To preserve the bromide, you must poison the catalyst (e.g., by adding ethylenediamine) to attenuate its activity, or switch to a less reactive metal catalyst like Pt/C at ambient temperature.

Section 2: Mechanistic Pathways & Troubleshooting Logic

Understanding the competing pathways in your reaction vessel is critical for troubleshooting. Below is the mechanistic divergence that leads to product loss during cross-coupling.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)-Ar(Br) Pd0->OxAdd + Ar-Br Transmet Transmetalation (Desired Pathway) OxAdd->Transmet + R-B(OH)2 (Fast Transmetalation) Hydride Hydride Transfer (Side Reaction) OxAdd->Hydride + H- donor (Sluggish Transmetalation) RedElim Reductive Elimination Ar-R (Product) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Debrom Hydrodebromination Ar-H (Byproduct) Hydride->Debrom Debrom->Pd0 Catalyst Regeneration

Caption: Competing pathways: Desired cross-coupling vs. unwanted hydrodebromination.

Workflow: Rescuing a Cross-Coupling Reaction
  • Analyze the Ratio: Check the crude mixture via LC-MS. If the Ar-H peak (m/z[M-Br+H]) is >5%, halt the current methodology.

  • Verify Boronic Acid Integrity: Boronic acids degrade into boroxines or protodeboronate. A low active concentration of the coupling partner stalls transmetalation, promoting debromination[2]. Use freshly titrated reagents.

  • Solvent & Base Swap: Move to an anhydrous Dioxane/K₃PO₄ system to eliminate protic hydride donors[6].

  • Lower the Temperature: High temperatures exponentially increase the rate of hydrodehalogenation. Drop the temperature from 100 °C to 60–80 °C[3].

Workflow: Selective Hydrogenation
  • Catalyst Swap: Replace Pd/C with Pt/C or Rh/C, which have a lower propensity for oxidative addition into C–Br bonds.

  • Add Inhibitors: Introduce 0.5 equivalents of ethylenediamine or potassium iodide (KI) to the Pd/C mixture to selectively poison the highly active edge sites responsible for C–Br cleavage.

G Start Debromination Observed Reaction Identify Catalytic Reaction Type Start->Reaction CrossCoupling Cross-Coupling (e.g., Suzuki) Reaction->CrossCoupling Hydrogenation Hydrogenation (e.g., Deprotection) Reaction->Hydrogenation CC_Solvent Use Aprotic Solvent & Inorganic Base CrossCoupling->CC_Solvent CC_Ligand Use Bulky Ligand (e.g., XPhos) CrossCoupling->CC_Ligand H2_Poison Add Catalyst Poison (e.g., Ethylenediamine) Hydrogenation->H2_Poison H2_Metal Switch to Pt/C or Lewis Acid Hydrogenation->H2_Metal

Caption: Troubleshooting logic tree for preventing debromination based on reaction type.

Section 3: Quantitative Data & Parameters

Table 1: Catalyst and Ligand Selection for Minimizing Debromination in Cross-Coupling

Ligand TypeExampleImpact on TransmetalationDebromination RiskRecommendation
Electron-rich, bulky XPhos, SPhosAcceleratesLowPreferred for electron-deficient thiadiazoles.
Triarylphosphines PPh₃StandardMediumUse only with highly optimized, anhydrous bases.
Less bulky alkyl PCy₃VariableHighAvoid if hydrodebromination exceeds 10%.
Ligandless Pd(OAc)₂ aloneSluggishVery HighNot recommended; promotes rapid Ar-H formation[7].

Table 2: Hydrogenation Conditions and C–Br Cleavage Risk

Catalyst SystemAdditiveH₂ PressureC–Br Cleavage RiskBest Use Case
10% Pd/C None1 atmVery High Intentional complete dehalogenation[5].
5% Pt/C None1 atmLowSelective reducible group cleavage (e.g., nitro to amine).
5% Pd/C Ethylenediamine1 atmVery LowO-debenzylation preserving the aryl bromide.

Section 4: Validated Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Suppressing Hydrodebromination

Objective: Couple 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol with an arylboronic acid while maintaining <5% debromination. Causality Check: Using anhydrous 1,4-dioxane and K₃PO₄ eliminates external hydride sources. SPhos promotes rapid transmetalation, preventing the Pd(II) intermediate from stagnating[6].

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under argon, add 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq)[1].

  • Add the precatalyst Pd₂(dba)₃ (2 mol%) and the bulky ligand SPhos (4 mol%).

  • Evacuate and backfill the flask with argon (Repeat 3x).

  • Add anhydrous, thoroughly degassed 1,4-dioxane (0.1 M) via syringe.

  • Stir the mixture at 60 °C.

    • Self-Validation Step: Monitor by LC-MS every 2 hours. Calculate the ratio of the product mass to the debrominated mass (m/z 179.0). If the debrominated peak begins to accelerate, stop heating immediately[4].

  • Upon completion (typically 4–8 hours), cool to room temperature, quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol 2: Selective Catalytic Hydrogenation (O-Debenzylation)

Objective: Remove a benzyl protecting group from the phenol oxygen without cleaving the highly activated thiadiazole C–Br bond. Causality Check: Ethylenediamine tightly binds to the most active palladium edge sites, raising the activation energy required for oxidative addition into the C–Br bond while allowing the less demanding O-debenzylation to proceed.

Step-by-Step Methodology:

  • Dissolve the benzylated 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (1.0 eq) in HPLC-grade methanol (0.1 M).

  • Add 5% Pd/C (10 wt% relative to the substrate).

  • Add ethylenediamine (0.5 eq) as a selective catalyst poison.

  • Purge the reaction vessel carefully with nitrogen (3x), followed by hydrogen gas (3x).

  • Stir under a hydrogen balloon (1 atm) at 25 °C.

    • Self-Validation Step: Monitor via TLC/LC-MS. The reaction will proceed slower than unpoisoned conditions. Do not increase the temperature , as thermal energy will overcome the activation barrier for C–Br cleavage.

  • Once the starting material is consumed, filter the mixture through a pad of Celite, wash with methanol, and concentrate in vacuo.

Section 5: References

  • Organic Process Research & Development (ACS). Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex. Available at:[Link]

  • ResearchGate. Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Available at:[Link]

  • ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak tailing issues during the high-performance liquid chro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak tailing issues during the high-performance liquid chromatography (HPLC) analysis of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol .

Unlike generic troubleshooting guides, this document deconstructs the specific physicochemical properties of the analyte to provide mechanistically grounded, self-validating solutions.

Mechanistic Profiling: Why Does This Molecule Tail?

To resolve peak tailing, we must first understand the structural liabilities of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol in a reversed-phase liquid chromatography (RPLC) environment. The molecule features three distinct domains that drive secondary interactions:

  • The 1,3,4-Thiadiazole Ring (Basic/Chelating): The nitrogen heteroatoms possess lone pairs that can act as hydrogen bond acceptors or Lewis bases. At mid-pH levels (pH 4–8), these nitrogens strongly interact with ionized, unreacted silanol groups (Si-O⁻) on the silica stationary phase, causing severe secondary retention and tailing[1]. Furthermore, the thiadiazole motif is a recognized pharmacophore that can chelate trace transition metals (e.g., Fe³⁺, Ni²⁺) present in stainless steel frits, tubing, or the silica matrix itself[2].

  • The Phenol Moiety (Weakly Acidic): With a pKa typically around 9.0–9.5, operating the mobile phase near this pH results in a partial ionization state. When an analyte exists in an equilibrium of neutral and anionic species, the two forms partition differently into the stationary phase, manifesting as a broadened, asymmetric, or tailing peak[1].

  • The Bromine Substituent (Hydrophobic/Halogen Bonding): While primarily driving primary retention via hydrophobic interactions, heavy halogens can induce localized dipole moments that exacerbate stationary phase adsorption if the column is highly carbon-loaded but poorly end-capped.

Diagnostic Workflow & Causality

When tailing occurs (typically defined as a USP Tailing Factor Tf​>1.5 ), systematic isolation of the root cause is required. The following logical workflow isolates pH, silanol, and hardware-induced tailing.

HPLC_Troubleshooting Start Analyze USP Tailing Factor (Tf > 1.5) CheckPH 1. Evaluate Mobile Phase pH Is pH near pKa (9.0) or mid-range (4-8)? Start->CheckPH FixPH Adjust pH to < 3.0 (Acidic) Suppresses silanol ionization CheckPH->FixPH Yes CheckSilanol 2. Evaluate Silanol Activity Are secondary interactions persisting? CheckPH->CheckSilanol No FixPH->CheckSilanol FixSilanol Switch to Type B, End-capped, or Polar-Embedded C18 CheckSilanol->FixSilanol Yes CheckMetal 3. Evaluate Metal Chelation Does tailing worsen over time? CheckSilanol->CheckMetal No FixSilanol->CheckMetal FixMetal Use PEEK tubing, Medronic Acid, or Hybrid Surface Hardware CheckMetal->FixMetal Yes Success Symmetrical Peak (Tf 1.0 - 1.2) CheckMetal->Success No FixMetal->Success

Diagnostic logic for isolating peak tailing causes in thiadiazole-phenol derivatives.

Step-by-Step Optimization Protocols

To establish a self-validating system, implement the following protocols sequentially. Do not change multiple variables at once.

Protocol A: Mobile Phase pH and Buffer Optimization

Operating at a low pH (~2.5) ensures that acidic silanol species on the stationary phase remain protonated (non-ionized), drastically reducing their ability to interact with the basic thiadiazole nitrogens[2].

  • Prepare Aqueous Phase: Formulate a 20 mM Potassium Phosphate buffer.

  • Adjust pH: Titrate with concentrated Phosphoric Acid ( H3​PO4​ ) to a final pH of 2.5. Self-Validation: At this pH, the phenol group is fully protonated (neutral), and silanols are neutralized.

  • Equilibrate: Flush the column with 10–15 column volumes of the new mobile phase.

  • Evaluate: Inject the sample. If Tf​ drops from >2.0 to <1.5, silanol/pH mismatch was the primary driver.

Protocol B: Mitigating Metal Chelation

If tailing persists despite low pH and end-capped columns, the thiadiazole ring is likely chelating metals in the LC system[3].

  • System Passivation: Flush the LC system (without the column) with 20% Nitric acid for 30 minutes, followed by extensive water washes, to remove trace iron from stainless steel lines.

  • Alternative Hardware: Replace stainless steel capillary tubing between the autosampler, column, and detector with PEEK (Polyether ether ketone) tubing (0.005" ID to minimize dead volume)[1].

  • Mobile Phase Additive: Add 5 µM EDTA or medronic acid to the mobile phase to act as a sacrificial chelator, masking active metal sites on the column hardware[3].

Quantitative Data: Impact of Method Parameters on Peak Symmetry

The table below summarizes expected quantitative improvements when applying the troubleshooting steps to 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol.

Parameter AdjustedInitial StateOptimized StateExpected USP Tailing Factor ( Tf​ )Mechanism of Improvement
Mobile Phase pH pH 6.5 (Unbuffered)pH 2.5 (20 mM Phosphate)2.4 1.4Neutralizes surface silanols; prevents partial phenol ionization[1][2].
Stationary Phase Legacy Type A SilicaType B, Double End-capped1.8 1.1Steric shielding of residual silanols from the thiadiazole ring[2].
System Hardware Stainless Steel TubingPEEK Tubing / Hybrid Surfaces1.6 1.05Eliminates transition metal chelation by the thiadiazole moiety[3].
Buffer Concentration 5 mM Formate25 mM Formate1.5 1.2Higher ionic strength masks residual ionic interactions.

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.5, but my peak is still tailing. What is the next logical step? A: If pH control fails, you are likely dealing with metal chelation or a physical column void. First, inject a neutral, non-chelating hydrophobic marker (e.g., toluene). If the toluene peak is symmetrical, the column bed is intact, and the issue is chemical (likely metal chelation by the thiadiazole). Switch to a column with hybrid surface technology (HST) or add a chelating agent like medronic acid to the mobile phase[3]. If the toluene peak also tails, the column has a physical void and must be replaced.

Q: Can I use a high pH mobile phase instead of a low pH one? A: Yes, but with caution. Raising the pH to >10.5 will fully deprotonate the phenol group, ensuring a single ionization state, which can resolve tailing[1]. However, standard silica columns dissolve at pH > 8. You must use a specialized high-pH tolerant column (e.g., ethylene-bridged hybrid particles).

Q: Why does the injection solvent affect the peak shape of this compound? A: 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is highly hydrophobic due to the bromine atom. If your sample is dissolved in 100% strong organic solvent (like DMSO or Acetonitrile) and injected into a highly aqueous mobile phase, the analyte will precipitate or travel down the column before properly partitioning, causing severe fronting or tailing. Always dilute the sample in the initial mobile phase conditions.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at: [Link]

  • LCGC Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC. Available at: [Link]

  • Waters Corporation. "Improved Peak Recovery and Peak Shape Using Waters PREMIER Columns." LCMS.cz. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol

Welcome to the Technical Support Center for 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol . This compound presents unique handling challenges due to its dual-reactivity profile: it contains both an electron-rich phenol moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol . This compound presents unique handling challenges due to its dual-reactivity profile: it contains both an electron-rich phenol moiety (prone to oxidation) and an electron-deficient bromo-thiadiazole ring (prone to nucleophilic attack and photolysis).

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Overview of Degradation

To effectively stabilize this compound, you must first understand how it degrades. The molecule is susceptible to three primary degradation pathways in solution:

  • Phenol Oxidation: The hydroxyl group is highly susceptible to oxidation. In polar aprotic solvents like DMSO, the solvent acts as a hydrogen-bond acceptor, facilitating proton-coupled electron transfer[1]. This lowers the oxidation potential of the phenol, leading to the rapid formation of colored phenoxy radicals and quinones.

  • Nucleophilic Aromatic Substitution (SNAr): The 1,3,4-thiadiazole ring is strongly electron-withdrawing, which highly activates the C5-bromine atom toward displacement by strong nucleophiles[2].

  • Photodehalogenation: Halogenated heteroaromatics are prone to homolytic bond cleavage upon exposure to UV or high-intensity visible light, generating an aryl radical and leading to a debrominated core[3].

DegradationMechanisms Compound 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol Oxidation Phenol Oxidation (O2, Trace Metals, DMSO) Compound->Oxidation SNAr Nucleophilic Substitution (Amines, Thiols in Buffer) Compound->SNAr Photo Photodehalogenation (UV/Vis Light Exposure) Compound->Photo Quinone Quinone Intermediates (Yellow/Brown Discoloration) Oxidation->Quinone Substituted 5-Substituted Adducts (Loss of Target Affinity) SNAr->Substituted Debrominated Debrominated Core (Altered Pharmacology) Photo->Debrominated

Figure 1: Primary chemical degradation pathways of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my DMSO stock solution turn yellow or brown after a few weeks of storage? A: This discoloration is a classic indicator of phenol oxidation . When stored in standard dimethyl sulfoxide (DMSO), the solvent facilitates proton-coupled electron transfer[1]. Over time, trace oxygen and ambient light catalyze the conversion of the phenol into colored quinone-like intermediates. Fix: Always use anhydrous, degassed DMSO, purge vials with an inert gas, and store at -80°C in the dark.

Q: I observe a rapid loss of compound concentration when running assays in standard buffers containing DTT. What is happening? A: You are observing Nucleophilic Aromatic Substitution (SNAr) . The 1,3,4-thiadiazole ring is strongly electron-withdrawing, which activates the C5-bromine atom toward nucleophilic attack[2]. Strong nucleophiles commonly found in assay buffers—such as Dithiothreitol (DTT) or β -mercaptoethanol—will rapidly displace the bromine atom, altering the compound's structure. Fix: Remove thiol-based reducing agents from your assay buffer. If a reducing environment is strictly required, use weaker nucleophiles (e.g., TCEP) and validate stability analytically prior to the assay.

Q: My compound degrades in transparent assay plates even without nucleophiles present. Why? A: The compound is undergoing photodehalogenation . Bromo-heteroaromatics are prone to homolytic bond cleavage upon exposure to ambient laboratory light[3]. This generates a highly reactive aryl radical that abstracts hydrogen from the solvent, leading to a debrominated, inactive core. Fix: Conduct all prolonged incubations in the dark and use amber microcentrifuge tubes for intermediate dilutions.

Q: How can I prevent the compound from precipitating when diluting from DMSO into aqueous media? A: The compound is highly hydrophobic. Direct injection of a concentrated DMSO stock into a cold aqueous buffer causes localized supersaturation and rapid precipitation, a common issue in in vitro assays[4]. Fix: Use a "step-down" dilution method. Pre-warm the buffer to 37°C and add the DMSO stock dropwise while under vigorous vortexing. Keep the final DMSO concentration 1% v/v.

Part 3: Standard Operating Procedures (SOPs)

To guarantee scientific integrity, the following protocols are designed as self-validating systems . If a step fails, the built-in validation checks will immediately alert you to the specific variable (light, oxygen, or nucleophiles) responsible for the degradation.

SOP 1: Preparation of Master Stock Solutions (10 mM)
  • Weighing: Weigh the lyophilized powder in a low-light environment to minimize photodehalogenation risks.

  • Solvent Addition: Dissolve the powder in anhydrous, degassed DMSO. (Causality: Degassed solvent prevents premature oxygen-driven phenol oxidation).

  • Aliquotting: Divide the solution into single-use aliquots using amber glass vials.

  • Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface before sealing to displace atmospheric oxygen.

  • Storage: Store immediately at -80°C.

Self-Validation Check: If an aliquot turns yellow within 48 hours of storage, the argon purge failed or the DMSO absorbed atmospheric moisture/oxygen. Discard and remake.

SOP 2: Preparation of Working Solutions for In Vitro Assays
  • Thawing: Thaw a single master stock aliquot at room temperature in the dark. Do not use a heat block.

  • Buffer Preparation: Ensure the target aqueous buffer is free of strong nucleophiles (no DTT/mercaptoethanol) and pre-warmed to 37°C.

  • Dilution: Add the required volume of DMSO stock dropwise to the vortexing buffer to prevent precipitation[4].

  • Usage: Utilize the working solution within 2-4 hours.

Self-Validation Check: Run a parallel control assay in the dark. If compound potency is maintained in the dark but lost in your standard assay plates, photodehalogenation is the confirmed culprit.

SOPWorkflow Start Dry Powder Compound Step1 Dissolve in Degassed DMSO (Prevents Oxidation) Start->Step1 Step2 Aliquot into Amber Vials (Prevents Photodehalogenation) Step1->Step2 Step3 Purge with Argon/N2 (Displaces O2) Step2->Step3 Step4 Store at -80°C (Long-term Stability) Step3->Step4 Step5 Thaw in Dark & Dilute (Immediate Assay Use) Step4->Step5

Figure 2: Self-validating workflow for the preparation and storage of master stock solutions.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol under various experimental conditions. Use this data to establish strict timeframes for your specific assays.

Storage ConditionSolvent / MatrixTempLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Optimal Storage Degassed DMSO-80°CDark> 12 monthsNone
Sub-optimal Stock Standard DMSO (Air)25°CAmbient< 72 hoursPhenol Oxidation
Standard Assay Aqueous Buffer (pH 7.4)37°CAmbient4 - 6 hoursPhotodehalogenation
Thiol-rich Assay Buffer + 1mM DTT37°CDark< 2 hoursNucleophilic Substitution (SNAr)

References

  • Title: Electron transfer (oxidation) of complexes between bifunctional phenols and DMSO in non-polar surroundings. Source: researchgate.net. URL: 1

  • Title: 2-Chloro-1,3,4-thiadiazole | 52819-57-5 | Benchchem. Source: benchchem.com. URL: 2

  • Title: Tuning Deazaflavins Towards Highly Potent Reducing Photocatalysts Guided by Mechanistic Understanding. Source: uni-regensburg.de. URL: 3

  • Title: Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. Source: nih.gov. URL: 4

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol

Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of halogenated 1,3,4-thiadiazole scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of halogenated 1,3,4-thiadiazole scaffolds.

Mechanistic Overview & Rationale

The synthesis of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol is typically achieved via a two-step sequence: a cyclodehydration to form the core heterocycle, followed by a Sandmeyer-type bromination.

Microwave (MW) irradiation accelerates this process by leveraging the direct dielectric heating of highly polar reagents (such as POCl3​ and thiosemicarbazide). This targeted energy transfer lowers the activation energy barrier for the cyclization of the diacylhydrazine intermediate, reducing reaction times from hours to minutes while suppressing thermodynamic side-products[1]. The subsequent Sandmeyer bromination replaces the amine with a bromine atom. However, handling 5-bromo-1,3,4-thiadiazole derivatives under MW conditions requires precise control over pressure and radical pathways to prevent debromination[2].

Experimental Workflow

SynthesisWorkflow Start 4-Hydroxybenzoic Acid + Thiosemicarbazide Step1 MW Cyclodehydration POCl3, 90°C, 15 min Start->Step1 Intermediate 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol (Intermediate) Step1->Intermediate Step2 MW Sandmeyer Bromination CuBr2, t-BuONO, MeCN 60°C, 10 min (Vented) Intermediate->Step2 Product 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (Target Molecule) Step2->Product

Workflow for microwave-assisted synthesis of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system to ensure reproducibility and high yield.

Phase 1: Synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol

Cyclodehydration is efficiently driven by POCl3​ , which acts simultaneously as a solvent and a dehydrating agent[3].

  • Preparation: In a 30 mL microwave-safe quartz vessel, combine 4-hydroxybenzoic acid (1.0 eq, 10 mmol) and thiosemicarbazide (1.0 eq, 10 mmol).

  • Activation: Slowly add POCl3​ (5.0 mL). Add a magnetic stir bar and seal the vessel.

  • MW Parameters: Ramp temperature to 90°C over 2 minutes. Hold at 90°C for 15 minutes with a maximum power cap of 200 W. Use dynamic air cooling if available.

  • Quenching (Critical): Cool the vessel to room temperature. Pour the highly reactive mixture dropwise over 50 g of vigorously stirred crushed ice. Neutralize with aqueous ammonia to pH 8 to precipitate the intermediate.

  • Self-Validation Check: Analyze the precipitate via LC-MS. The reaction is successful if the chromatogram shows a dominant peak with an [M+H]+ of m/z 194.

Phase 2: Sandmeyer Bromination
  • Preparation: In a microwave vessel equipped with a pressure-venting cap , suspend the intermediate (1.0 eq, 5 mmol) and anhydrous copper(II) bromide ( CuBr2​ , 1.5 eq, 7.5 mmol) in anhydrous acetonitrile (15 mL).

  • Diazotization: Add tert-butyl nitrite (t-BuONO, 1.5 eq, 7.5 mmol) dropwise at 0°C.

  • MW Parameters: Irradiate at 60°C for 10 minutes (Max power: 100 W). Ensure the venting limit is set to safely release N2​ gas.

  • Workup: Quench with 1M HCl (10 mL) to destroy unreacted diazonium salts and solubilize copper complexes. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Check: Analyze the final product via LC-MS. You must observe a characteristic 1:1 isotopic doublet at m/z 257 and 259 [M+H]+ , which definitively confirms the successful incorporation of a single bromine atom.

Quantitative Optimization Data

The following table summarizes the causal relationship between microwave parameters and cyclodehydration efficiency.

ParameterTemp (°C)Power Limit (W)Time (min)Yield (%)Mechanistic Observation
Run 1 701502045Incomplete cyclodehydration; uncyclized intermediate accumulates.
Run 2 90 200 15 88 Optimal dielectric heating; complete conversion.
Run 3 1102501062Charring; thermal degradation of the phenol moiety.
Run 4 90Conventional36065Prolonged conventional heating leads to side-product formation.

Troubleshooting & FAQs

Q: Why is my cyclization yield plateauing at 60% despite increasing microwave time? A: Prolonged microwave irradiation of POCl3​ mixtures often leads to reactant degradation and charring due to localized superheating (hot spots). Instead of increasing time, ensure vigorous magnetic stirring and use dynamic cooling (simultaneous air cooling while heating) to maintain a high microwave power input without exceeding the target bulk temperature of 90°C.

Q: During the Sandmeyer bromination, the microwave vessel overpressurizes and aborts the run. How can I prevent this? A: The Sandmeyer reaction involves the decomposition of a diazonium intermediate, releasing stoichiometric amounts of nitrogen gas ( N2​ ). In a sealed microwave vessel, this causes a rapid and dangerous pressure spike. Solution: You must use a microwave synthesizer equipped with an active pressure-venting cap, or perform this specific step in an open-vessel microwave configuration equipped with a reflux condenser.

Q: I am observing significant debromination (yielding 4-(1,3,4-thiadiazol-2-yl)phenol) instead of the desired bromo product. A: Debromination occurs when the intermediate aryl radical abstracts a hydrogen atom from the solvent or impurities before it can react with the bromide source. Solution: Ensure strictly anhydrous conditions, use anhydrous acetonitrile, and maintain a stoichiometric excess of CuBr2​ (at least 1.5 equivalents) to kinetically favor bromine transfer over hydrogen abstraction.

Q: How do I safely quench the POCl3​ after the cyclization step without causing product hydrolysis? A: POCl3​ reacts violently with water. Pour the cooled reaction mixture dropwise over a large excess of crushed ice while stirring vigorously. Do not add water directly to the reaction vessel. The ice absorbs the exothermic heat of hydrolysis, preventing the mixture from boiling and protecting the newly formed thiadiazole ring from hydrolytic ring-opening.

References

  • Title: Microwave Assisted Synthesis and Antibacterial Evaluation of 1, 3, 4-Thiadiazole Derivatives Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science Source: PubMed Central (NIH) URL: [Link]

Sources

Troubleshooting

column chromatography solvent systems for 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol isolation

Welcome to the dedicated technical support guide for the column chromatography purification of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol. This document provides field-proven insights, troubleshooting guides, and frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the column chromatography purification of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol. This document provides field-proven insights, troubleshooting guides, and frequently asked questions to assist researchers, medicinal chemists, and drug development professionals in achieving high-purity isolation of this key heterocyclic intermediate.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chromatographic strategy for purifying 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol.

Q1: What are the key physicochemical properties of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol that influence its chromatographic behavior?

A1: Understanding the molecule's structure is critical for developing a successful purification strategy. Three key features dominate its behavior on a silica gel stationary phase:

  • High Polarity: The molecule contains multiple polar functional groups: a phenolic hydroxyl (-OH) group and a 1,3,4-thiadiazole ring, which is a nitrogen- and sulfur-containing heterocycle. These groups readily engage in hydrogen bonding and dipole-dipole interactions with the polar silanol groups (Si-OH) of the silica gel stationary phase. This results in strong retention, requiring a relatively polar mobile phase for elution.

  • Acidity: The phenolic proton is weakly acidic. This can lead to strong, sometimes irreversible, binding or undesirable peak tailing on standard silica gel, which is itself slightly acidic.[1][2] The mobile phase composition can be adjusted to suppress the ionization of the phenol, leading to more symmetrical peaks and predictable elution.

  • Aromaticity: The presence of both a phenyl and a thiadiazole ring allows for π-π stacking interactions, which can influence selectivity when using solvent systems containing aromatic components.

Q2: Which stationary phase is recommended for this purification?

A2: For normal-phase chromatography, silica gel (SiO₂) is the standard and most cost-effective choice for separating compounds of moderate to high polarity like this one.[1][3]

  • Mechanism: Separation on silica gel occurs primarily through polar interactions (adsorption/desorption).[4] Polar compounds like our target molecule adsorb more strongly to the silica surface and therefore require a more polar solvent to be eluted.[3][4]

  • Considerations: Standard silica gel has a slightly acidic surface due to the presence of silanol groups.[1] This can be advantageous, but it can also cause significant peak tailing for acidic compounds like phenols.[2] If severe tailing or product degradation is observed, two alternatives should be considered:

    • Modified Mobile Phase: Adding a small amount (0.5-1%) of an acidic modifier like acetic acid or formic acid to the eluent.[5][6][7]

    • Alternative Stationary Phase: Using neutral alumina as the stationary phase, which can be effective for purifying compounds that are sensitive to acid.[1][8]

Q3: How do I perform Thin-Layer Chromatography (TLC) to determine an optimal starting solvent system?

A3: TLC is an indispensable tool for rapidly developing and optimizing your solvent system before committing to a large-scale column.[3][9] The goal is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35 .[3] This range ensures that the compound will have sufficient interaction with the stationary phase for effective separation without requiring an excessive volume of solvent for elution.

Experimental Protocol: TLC Analysis
  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane) to create a concentrated solution.

  • Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible to maximize separation efficiency.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with the solvent vapors for reproducible results.[5] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[9] Circling the spots with a pencil is good practice. Other visualization techniques, like using an iodine chamber, can also be employed.

  • Calculate Rf: The Retention Factor (Rf) is calculated as: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Optimize: Adjust the polarity of your solvent system based on the initial Rf value and repeat the process until the target Rf of 0.25-0.35 is achieved.

Data & Protocols

Table 1: Recommended Starting Solvent Systems for Phenolic Heterocycles

The following table summarizes common solvent systems suitable for the purification of polar aromatic compounds. Polarity generally increases from top to bottom. Begin with a system like Hexane/Ethyl Acetate and increase polarity as needed.

Non-Polar ComponentPolar ComponentModifier (Optional)Notes on Application & Causality
Hexane or HeptaneEthyl Acetate (EtOAc)NoneThe industry standard for a wide range of polarities.[6][10] Provides good resolution for many "normal" compounds. Heptane is a less toxic alternative to hexane.[6]
Hexane or HeptaneEthyl Acetate (EtOAc)Acetic Acid (0.5-1%)Ideal for phenols. The acid suppresses the deprotonation of the phenolic -OH group, minimizing its interaction with acidic silanol sites on the silica and thus reducing peak tailing.[6][7]
Dichloromethane (DCM)Ethyl Acetate (EtOAc)NoneA good choice for compounds that may have limited solubility in hexane-based systems.[6]
Dichloromethane (DCM)Methanol (MeOH)NoneA significantly more polar system for highly polar compounds that do not elute with EtOAc systems.[1][10] Caution: Use no more than 10% methanol, as higher concentrations can dissolve the silica gel stationary phase.[1][10]
ChloroformEthyl Acetate / MethanolFormic Acid (1-5%)This combination, often in ternary mixtures, offers different selectivity and is effective for separating complex mixtures of phenolic compounds.[5][11]
Diagram 1: Workflow for Solvent System Selection and Optimization

The following diagram outlines the systematic process for moving from a crude sample to a purified product using column chromatography.

G cluster_0 Phase 1: TLC Analysis & Optimization cluster_1 Phase 2: Column Chromatography cluster_2 Phase 3: Analysis & Recovery TLC_Start Dissolve Crude Sample TLC_Screen Run TLC with Starting Solvent (e.g., 3:1 Hexane:EtOAc) TLC_Start->TLC_Screen TLC_Eval Visualize & Calculate Rf TLC_Screen->TLC_Eval TLC_TooHigh Decrease Polarity (Increase Hexane %) TLC_Eval->TLC_TooHigh Rf > 0.4 TLC_TooLow Increase Polarity (Increase EtOAc %) TLC_Eval->TLC_TooLow Rf < 0.2 TLC_Good Optimal System Found TLC_Eval->TLC_Good 0.25 < Rf < 0.35 TLC_TooHigh->TLC_Screen TLC_TooLow->TLC_Screen Pack_Col Pack Column with Silica Gel TLC_Good->Pack_Col Load_Sample Load Sample onto Column Run_Col Elute with Optimized Solvent System Collect Collect Fractions Analyze_Frac Analyze Fractions by TLC Collect->Analyze_Frac Combine_Frac Combine Pure Fractions Analyze_Frac->Combine_Frac Evaporate Evaporate Solvent Combine_Frac->Evaporate Final_Product Isolated Product Evaporate->Final_Product

Caption: A systematic workflow for selecting and applying a solvent system.

Troubleshooting Guide

This guide is designed to address specific issues you may encounter during the purification process in a question-and-answer format.

Issue: Severe Tailing or Streaking of the Compound Spot
  • Q: My spot for the target compound is not round on the TLC plate; it's elongated and streaky. What causes this and how can I fix it?

  • A: This phenomenon, known as tailing or streaking, is a common issue when chromatographing polar and acidic compounds like phenols.[2]

    • Primary Cause: The acidic phenolic -OH group is interacting too strongly with the active silanol (Si-OH) sites on the silica gel surface. This leads to uneven adsorption and desorption, causing the compound to smear down the plate.[2]

    • Solution 1 (Recommended): Add a small amount (0.5-1%) of a competitive acid, such as acetic acid or formic acid , to your mobile phase.[6][7] The added acid will protonate the silica surface and suppress the ionization of your phenolic compound. This minimizes the strong, unwanted interactions, resulting in sharper, more symmetrical spots.

    • Solution 2: Ensure your sample is not too concentrated when spotted on the TLC plate. Overloading the stationary phase can also lead to tailing.[2] Dilute your sample and re-spot.

Issue: The Target Compound Does Not Move from the Baseline (Rf ≈ 0)
  • Q: I've tried a 1:1 mixture of hexane and ethyl acetate, but my compound remains at the origin of the TLC plate. What should I do?

  • A: An Rf value near zero indicates that the solvent system (mobile phase) is not polar enough to displace your highly polar compound from the stationary phase.[4] You need to increase the eluting power of your solvent.

    • Solution 1 (Stepwise Increase): Gradually increase the polarity. First, try 100% ethyl acetate. If the Rf is still too low, begin introducing a stronger polar solvent.

    • Solution 2 (Stronger Solvent): Switch to a more powerful polar solvent system. A good next step is a mixture of dichloromethane (DCM) and methanol (MeOH) .[1][10] Start with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and increase the methanol concentration until the desired Rf is achieved. Remember not to exceed 10% methanol to avoid dissolving the silica gel.[1][10]

Issue: Poor Separation Between the Product and a Close-Running Impurity
  • Q: My product and an impurity have very similar Rf values (e.g., 0.3 and 0.35), making separation on a column difficult. How can I improve the resolution?

  • A: Improving the separation (resolution) between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.

    • Solution 1 (Decrease Polarity): Counterintuitively, making the solvent system less polar can often improve separation. A weaker solvent will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and allowing for better resolution between them.[3] Aim for an Rf of ~0.25 for your target compound in this scenario.

    • Solution 2 (Change Solvent Selectivity): If decreasing polarity doesn't work, the two compounds may have similar polarities but different types of interactions. Switch to a completely different solvent system. For example, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol or a Toluene/Acetone system.[5] Different solvents interact with your compounds in unique ways (e.g., dipole-dipole vs. hydrogen bonding), which can often alter the elution order and improve separation.

Issue: The Product Appears to Decompose on the Column
  • Q: After running my column, the collected fractions show new, unexpected spots on TLC, and my overall yield is very low. Why is this happening?

  • A: This is a strong indication that your compound is not stable on the silica gel stationary phase, which is a common problem for acid-sensitive molecules.

    • Cause: The acidic nature of the silica gel surface is likely catalyzing a decomposition reaction.[1]

    • Solution 1 (Neutralize the Silica): You can often prevent decomposition by neutralizing the silica gel. This can be done by adding a small amount of a base, such as triethylamine (Et₃N, ~1%) , to your eluent.[1] This will neutralize the acidic sites on the silica. Note that this will likely increase the Rf of your compound, so you will need to re-optimize your solvent system on TLC using the added triethylamine.

    • Solution 2 (Switch Stationary Phase): If neutralization is not effective, the best course of action is to switch to a different stationary phase altogether. Neutral alumina is an excellent alternative for compounds that are unstable on silica gel.[1][8] You will need to re-develop your solvent system using alumina TLC plates.

References

  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. 9.4A: Macroscale Columns.
  • Cole-Parmer.
  • ECHEMI. How to analysis the phenolic compounds by TLC, the method and...
  • OpenAgrar. Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids.
  • Common Organic Chemistry.
  • ResearchGate. The Eluotropic Series of Solvents and Solvent.
  • R Discovery. Eluotropic Series of Solvents for TLC.
  • Membrane Solutions.
  • Benchchem.
  • ResearchGate.
  • PMC.
  • Rsc.org.
  • ChemistryViews. Tips and Tricks for the Lab: Column Choices.
  • Benchchem. troubleshooting peak tailing in HPLC analysis of phenolic compounds.

Sources

Optimization

resolving poor catalyst turnover with 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol substrates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol in cross-coupling reactions.

This substrate presents a "perfect storm" of catalytic challenges: a highly coordinating, electron-deficient heteroaromatic core coupled with an acidic phenolic proton. Below, we deconstruct the causality behind poor turnover numbers (TON) and provide field-proven, self-validating protocols to restore catalytic efficiency.

Diagnostic Workflow for Catalyst Deactivation

Troubleshooting Start Low Catalyst Turnover (TON) 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol PdBlack Observation: Is Pd Black precipitating early? Start->PdBlack Decomp Diagnosis: Catalyst Decomposition Thiadiazole outcompetes ligand PdBlack->Decomp Yes Resting Diagnosis: Off-Cycle Resting State Stable Pd(II) complex formed PdBlack->Resting No Action1 Action: Switch to bulky biaryl phosphines (e.g., XPhos) or Pd G3 Decomp->Action1 BaseCheck Observation: Are you using a strong base (e.g., NaOtBu, KOH)? Resting->BaseCheck Phenoxide Diagnosis: Phenoxide Coordination Phenol deprotonation poisons Pd BaseCheck->Phenoxide Yes SlowTrans Diagnosis: Slow Transmetalation Steric/electronic hindrance BaseCheck->SlowTrans No Action2 Action: Use mild base (K3PO4) or protect phenol group Phenoxide->Action2 Action3 Action: Optimize solvent polarity (e.g., 1,4-Dioxane/H2O) SlowTrans->Action3

Figure 1: Diagnostic logic tree for troubleshooting Pd-catalyst deactivation with thiadiazole substrates.

FAQ: Mechanistic Causes of Low Turnover

Q: Why does my cross-coupling reaction stall after 10-15% conversion when using 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol? A: Stalling at low conversion is a classic symptom of catalyst poisoning. The 1,3,4-thiadiazole core contains highly coordinating nitrogen and sulfur atoms. These heteroatoms can bind strongly to the palladium center, displacing standard phosphine ligands (like PPh3 or dppf) and forming inactive, thermodynamically stable Pd(II) resting states[1]. Because the oxidative addition of the C-Br bond on this electron-deficient heterocycle is extremely fast, the resulting Pd(II) complex acts as a thermodynamic sink, preventing the catalytic cycle from progressing to transmetalation.

Q: How does the unprotected phenol group contribute to catalyst deactivation? A: The phenolic proton has a pKa of approximately 9.5. Under standard cross-coupling conditions utilizing strong bases (e.g., NaOtBu or KOH), the phenol is quantitatively deprotonated to form a phenoxide anion. Phenoxides are strong σ-donors and can coordinate directly to the palladium center. This creates a stable, bridging Pd-phenoxide dimer that severely depresses the turnover frequency (TOF) and often leads to premature catalyst precipitation (Pd black).

FAQ: Ligand and Precatalyst Selection

Q: Which ligand classes are most effective for overcoming thiadiazole-induced poisoning? A: To prevent multidentate coordination of the thiadiazole and force the catalytic cycle forward, you must employ sterically demanding, electron-rich ligands.2[2]. The bulky architecture of XPhos prevents the thiadiazole nitrogen from coordinating to the palladium center, while the electron-rich dicyclohexylphosphine moiety accelerates the rate-limiting reductive elimination step. Alternatively,3[3].

Q: Should I use standard Pd(OAc)2 or a specific precatalyst? A: Avoid generating the catalyst in situ from Pd(OAc)2 and free ligand. The highly coordinating thiadiazole substrate will intercept the Pd(II) species before the active monoligated Pd(0) complex is fully formed. Instead, use palladacycle precatalysts (e.g., XPhos Pd G3). These precatalysts undergo rapid, base-mediated activation to generate the active 12-electron Pd(0)L species quantitatively, ensuring the catalyst enters the productive cycle immediately without competitive inhibition.

FAQ: Base and Solvent Optimization

Q: What is the optimal base to prevent phenoxide interference? A: Switch to a milder, inorganic base such as anhydrous K3PO4 or K2CO3. These bases are strong enough to activate the boronic acid (in Suzuki couplings) but minimize the concentration of soluble phenoxide in the organic phase, thereby 4[4].

Q: Does the solvent system play a role in maintaining turnover? A: Yes. A biphasic system (e.g., 1,4-Dioxane/H2O in a 4:1 ratio) is highly beneficial. The aqueous phase helps dissolve the inorganic base and boronate intermediates, facilitating transmetalation, while keeping the polar phenoxide partially partitioned away from the active organic-phase catalyst.

Quantitative Data: Catalyst System Optimization

The following table summarizes the causal relationship between catalyst/base selection and the resulting Turnover Number (TON) in a model Suzuki-Miyaura coupling of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol with phenylboronic acid.

EntryCatalyst System (Loading)BaseSolventTemp (°C)Time (h)Yield (%)TON
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O902415%3
2Pd(OAc)2 / dppf (5 mol%)K2CO3Dioxane1002435%7
3XPhos Pd G3 (1 mol%)K3PO4Dioxane/H2O100492%92
4tBuXPhos Pd G3 (0.5 mol%)K3PO4Dioxane/H2O100488%176

Observation: First-generation catalysts (Entry 1) fail due to ligand displacement. Bidentate ligands (Entry 2) offer marginal improvement but suffer from slow reductive elimination. Bulky, monoligated G3 precatalysts (Entries 3 & 4) successfully prevent thiadiazole coordination, restoring high TON[5].

Standard Operating Procedure (SOP): Self-Validating Suzuki-Miyaura Workflow

This protocol is designed as a self-validating system. It includes built-in checkpoints to ensure the catalyst remains active and the reaction mechanism proceeds as intended.

Reagents:

  • 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.01 equiv, 1 mol%)

  • K3PO4 (anhydrous, finely ground) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Vessel Preparation: Add the bromo-thiadiazole substrate, arylboronic acid, and K3PO4 to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Loading: Add XPhos Pd G3 (1 mol%). Causality Note: Adding the precatalyst as a solid before the solvent prevents localized high concentrations of unligated Pd during dissolution.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H2O mixture. Immediately sparge the biphasic mixture with Argon for 15 minutes. Validation Checkpoint 1: The solution should be pale yellow/orange. If it turns black during sparging, oxygen has infiltrated the system, causing premature Pd(0) oxidation. Discard and restart.

  • Reaction Initiation: Heat the mixture to 100 °C under vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Monitoring (Self-Validation): After 30 minutes, remove a 10 µL aliquot under Argon. Quench with water, extract with EtOAc, and analyze via LCMS.

    • If starting material is consumed but product is absent: Look for the intermediate mass [M+Pd+XPhos]+. This indicates successful oxidative addition but stalled transmetalation. Action: Add 0.5 equiv of additional K3PO4 to accelerate boronic acid activation.

  • Completion & Workup: Upon complete consumption of the bromide (typically 2-4 hours), cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove inorganic salts and residual palladium. Concentrate the filtrate in vacuo and purify via flash chromatography.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol vs. Chloro Analogs in Synthetic Workflows

Executive Summary & Core Rationale In modern drug discovery and materials science, the 1,3,4-thiadiazole scaffold is a privileged structure due to its unique hydrogen-bonding capacity, high aromaticity, and role as a bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In modern drug discovery and materials science, the 1,3,4-thiadiazole scaffold is a privileged structure due to its unique hydrogen-bonding capacity, high aromaticity, and role as a bioisostere for pyrimidines and oxadiazoles. When functionalizing the 2- and 5-positions of this electron-deficient ring, synthetic chemists frequently must choose between the 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol and its chloro analog, 4-(5-chloro-1,3,4-thiadiazol-2-yl)phenol .

This guide provides an objective, data-driven comparison of these two building blocks. The choice of halogen is not arbitrary; it fundamentally dictates the mechanistic pathway. As supported by comprehensive studies on1[3], the chloro analog is highly optimized for Nucleophilic Aromatic Substitution (SNAr), while the bromo analog is the definitive choice for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Divergence: SNAr vs. Oxidative Addition

Understanding the divergent reactivity of these analogs requires analyzing the rate-determining steps of their respective primary reaction pathways.

The SNAr Pathway (Addition-Elimination)

The 1,3,4-thiadiazole ring is highly electron-withdrawing, making the C2 and C5 positions highly susceptible to nucleophilic attack. In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer-like intermediate. Because chlorine is more electronegative than bromine (Pauling scale: 3.16 vs. 2.96), the chloro analog more effectively polarizes the C-X bond and stabilizes the developing negative charge in the transition state. Consequently, the chloro analog exhibits superior or equivalent kinetics for SNAr with amines and thiols, offering better atom economy than the bromo derivative.

The Palladium-Catalyzed Pathway (Oxidative Addition)

Conversely, in palladium-catalyzed cross-couplings, the rate-determining step is the oxidative addition of the Pd(0) species into the carbon-halogen bond. Here, Bond Dissociation Energy (BDE) supersedes electronegativity. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). As documented in comparative studies of 2 [1], 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol undergoes rapid oxidative addition with standard, cost-effective ligands (e.g., dppf, PPh3). Attempting the same coupling with the chloro analog often results in trace yields unless expensive, specialized bulky phosphine ligands (like XPhos) and aggressive heating are employed.

MechanisticPathways Substrate 1,3,4-Thiadiazole Scaffold SNAr SNAr Pathway (Chloro Analog) Substrate->SNAr Nucleophile Pd Cross-Coupling (Bromo Analog) Substrate->Pd Pd(0), Ligand Meisenheimer Meisenheimer Intermediate SNAr->Meisenheimer Rate Determining (Favored by Cl) OxAdd Oxidative Addition Pd->OxAdd Rate Determining (Favored by Br) Product1 Heteroatom Functionalization Meisenheimer->Product1 Fast Elimination Product2 C-C Bond Formation OxAdd->Product2 Transmetalation & Reductive Elimination

Mechanistic divergence of 2-halo-1,3,4-thiadiazoles in SNAr vs. Palladium-catalyzed workflows.

Comparative Performance Data

The following tables summarize the quantitative performance of both analogs under standardized reaction conditions.

Table 1: Comparative SNAr Reactivity (Model Conditions: Secondary Amine Nucleophile, K2CO3, DMF, 80°C)

SubstrateLeaving GroupElectronegativity (Pauling)Relative Reaction TimeTypical Yield
4-(5-Chloro-1,3,4-thiadiazol-2-yl)phenol -Cl3.162–4 hours85–95%
4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol -Br2.966–8 hours70–80%

Table 2: Comparative Suzuki-Miyaura Reactivity (Model Conditions: Phenylboronic acid, Pd(dppf)Cl2, Na2CO3, 1,4-Dioxane/H2O, 90°C)

SubstrateLeaving GroupC-X BDE (kcal/mol)Relative Reaction TimeTypical YieldCatalyst/Ligand Requirement
4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol -Br~681–2 hours85–95%Standard (e.g., dppf, PPh3)
4-(5-Chloro-1,3,4-thiadiazol-2-yl)phenol -Cl~81>12 hours<40% (often trace)Specialized (e.g., XPhos, BrettPhos)

Experimental Decision Matrix

To streamline synthetic planning, the following decision tree illustrates the optimal scaffold choice based on the target functionalization.

DecisionMatrix Start Determine Target Bond CN_CS C-N / C-S Bond (Amines, Thiols) Start->CN_CS CC C-C Bond (Boronic Acids, Alkynes) Start->CC SelectCl Select Chloro Analog CN_CS->SelectCl Electronegativity Driven SelectBr Select Bromo Analog CC->SelectBr BDE Driven SNArCond SNAr: Base, Polar Solvent (High Atom Economy) SelectCl->SNArCond PdCond Pd-Catalysis: Pd(0), Base (Overcomes BDE Barrier) SelectBr->PdCond

Decision matrix for selecting the optimal halogenated thiadiazole analog based on target bonds.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that causality is understood and experimental success can be verified at each step. These methodologies align with established practices for3 [2].

Protocol A: SNAr Amination of 4-(5-Chloro-1,3,4-thiadiazol-2-yl)phenol

Objective: Formation of a C-N bond via nucleophilic aromatic substitution.

  • Reaction Setup: In an oven-dried reaction vial, dissolve 4-(5-chloro-1,3,4-thiadiazol-2-yl)phenol (1.0 equiv) and the target aliphatic amine (1.2 equiv) in anhydrous DMF (0.2 M).

    • Causality: DMF is selected because its high dielectric constant strongly stabilizes the polar Meisenheimer transition state.

  • Base Addition: Add anhydrous K2CO3 (2.0 equiv).

    • Causality: K2CO3 acts as a heterogeneous, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, driving the equilibrium forward without competing with the amine for the electrophilic carbon.

  • Thermal Activation: Stir the mixture at 80°C for 2–4 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the distinct chlorine isotope pattern (M / M+2 ratio of 3:1) of the starting material is entirely replaced by the mass of the aminated product.

  • Workup & Isolation: Quench with water to precipitate the product. Filter and wash with cold water to remove residual DMF and inorganic salts.

  • Final Validation: Confirm via 1H NMR. The successful substitution will cause an upfield shift in the phenolic aromatic protons due to the electron-donating nature of the newly attached amine group altering the electronic pull of the thiadiazole ring.

Protocol B: Suzuki-Miyaura Coupling of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol

Objective: Formation of a C-C bond via palladium-catalyzed cross-coupling.

  • Reaction Setup: Charge a Schlenk flask with 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

    • Causality: Pd(dppf)Cl2 is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a strict geometric requirement for the final reductive elimination step, thereby accelerating product formation.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.15 M) followed by Na2CO3 (2.5 equiv).

    • Causality: The biphasic Dioxane/Water system ensures that both the organic substrate and the inorganic base are sufficiently solvated. The base is critical for activating the boronic acid into a reactive boronate complex, facilitating transmetalation.

  • Thermal Activation: Heat the mixture to 90°C under a nitrogen atmosphere for 1–2 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar bromo-starting material will be consumed, yielding a new, highly UV-active spot corresponding to the extended conjugated biaryl system.

  • Workup & Isolation: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography.

  • Final Validation: Confirm via 1H NMR and HRMS. The integration of additional aromatic protons corresponding to the boronic acid coupling partner will validate the C-C bond formation.

References

  • Borsari, C., et al. (2017). Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery. ACS Omega. Available at: [Link]

  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. Available at: [Link]

Sources

Comparative

Validating LC-MS/MS Methods for 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol: A Platform Comparison Guide

As drug development pipelines increasingly feature complex halogenated heterocycles, the demand for robust, highly selective bioanalytical methods has never been greater. The compound 4-(5-bromo-1,3,4-thiadiazol-2-yl)phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex halogenated heterocycles, the demand for robust, highly selective bioanalytical methods has never been greater. The compound 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol presents a unique analytical challenge. Its structure combines a polar phenolic hydroxyl group, a nitrogen-rich thiadiazole ring, and a heavy bromine atom.

In this guide, we will objectively compare the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms for the quantitation of this compound in biological matrices. Furthermore, we will establish a self-validating experimental protocol grounded in the latest ICH M10 Bioanalytical Method Validation guidelines[1].

Mechanistic Causality in Method Development

Before comparing platforms, it is critical to understand the physicochemical behavior of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol in the gas phase. Method development is not a process of trial and error; it is dictated by molecular structure.

Ionization Strategy: The Dual Nature of the Analyte

The molecule possesses two distinct ionization sites. The thiadiazole nitrogen atoms can accept a proton in positive electrospray ionization (ESI+), while the phenolic hydroxyl group readily undergoes deprotonation in negative mode (ESI-).

Expert Choice: We prioritize ESI- for quantitation in plasma. Biological matrices are rich in endogenous lipids (e.g., phosphatidylcholines) that ionize highly efficiently in positive mode, causing severe ion suppression. ESI- provides a significantly cleaner background.

Fragmentation Causality & Isotopic Filtering

Bromine exists naturally as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This creates a distinct doublet for the deprotonated precursor ion ([M-H]⁻ at m/z 254.9 and 256.9). This isotopic signature acts as a built-in selectivity filter.

Upon collision-induced dissociation (CID), the molecule undergoes two primary, competing fragmentation pathways:

  • Loss of Nitrogen ( N2​ ): The 1,3,4-thiadiazole ring is prone to the neutral loss of N2​ (28 Da), a well-documented fragmentation pathway for thiadiazole derivatives[2][3].

  • Loss of the Halogen Radical: Bromophenols frequently exhibit the cleavage of the bromine radical (Br•) or hydrogen bromide (HBr)[4].

Fragmentation_Pathway Parent [M-H]⁻ m/z 254.9 / 256.9 Frag1 Loss of N₂ m/z 226.9 / 228.9 Parent->Frag1 - N₂ (28 Da) Frag2 Loss of Br• m/z 175.9 Parent->Frag2 - Br• (79/81 Da) Frag3 Phenol Cleavage m/z 93.0 Frag1->Frag3 Further dissociation

Proposed ESI- MS/MS fragmentation pathway for 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol.

Platform Comparison: QqQ vs. Q-TOF

When selecting an LC-MS/MS platform for pharmacokinetic (PK) or toxicokinetic (TK) studies, the choice typically narrows down to a nominal mass Triple Quadrupole (QqQ) or a high-resolution Quadrupole Time-of-Flight (Q-TOF).

Table 1: Quantitative Performance Comparison for 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Scientific Causality
Quantitation Mode MRM (Multiple Reaction Monitoring)PRM / TOF-MS (High-Resolution)QqQ filters by unit mass; Q-TOF separates isobaric interferences via exact mass accuracy (<5 ppm).
Sensitivity (LLOQ) ~1–5 pg/mL ~20–50 pg/mLQqQ has a near 100% duty cycle in targeted MRM, maximizing ion transmission to the detector.
Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeDetector saturation in TOF analyzers limits the upper end of the linear range compared to QqQ electron multipliers.
Metabolite ID Poor (Requires separate scan events)Excellent (Simultaneous acquisition)Q-TOF acquires full-scan HRMS data, allowing post-acquisition data mining for phase I/II metabolites.
Best Use Case Routine, high-throughput PK/TK quantitation.Early discovery, resolving complex matrix interferences, and metabolite profiling.

Verdict: For fully validated, regulatory-compliant quantitative assays, the QqQ remains the gold standard due to its superior sensitivity and wider dynamic range. However, if the biological matrix presents severe isobaric interference that unit resolution cannot separate, the Q-TOF becomes indispensable.

ICH M10 Compliant Validation Protocol

To ensure the reliability of analytical results for clinical and nonclinical studies, the method must be validated according to the harmonized ICH M10 guidelines [1][5]. Below is a self-validating, step-by-step methodology designed for 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol.

Step-by-Step Methodology

Step 1: Sample Preparation (Solid Phase Extraction) Rationale: While protein precipitation is faster, Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent is required to concentrate the analyte and remove matrix phospholipids that cause ion suppression in ESI-.

  • Condition SPE cartridges with 1 mL Methanol, followed by 1 mL Water.

  • Load 100 µL of spiked plasma (diluted 1:1 with 2% aqueous formic acid to ensure the phenol remains protonated and hydrophobic during loading).

  • Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elute with 2 x 500 µL of 100% Acetonitrile.

  • Evaporate under nitrogen and reconstitute in the initial mobile phase.

Step 2: Selectivity and Specificity

  • Extract blank plasma from 6 independent sources (including hemolyzed and lipemic lots).

  • Analyze via LC-MS/MS.

  • Acceptance Criteria: The peak area of any interference at the retention time of the analyte must be 20% of the Lower Limit of Quantitation (LLOQ) and 5% for the Internal Standard (IS)[1].

Step 3: Calibration Curve and Linearity

  • Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and a minimum of 6 non-zero concentration levels spanning the expected PK range.

  • Fit the data using a linear regression model with a 1/x2 weighting factor to counteract heteroscedasticity at higher concentrations.

  • Acceptance Criteria: Back-calculated concentrations must be within ±15% of the nominal value, except at the LLOQ where ±20% is permitted[5].

Step 4: Accuracy, Precision, and Matrix Effect

  • Prepare Quality Control (QC) samples at 4 levels: LLOQ, Low, Mid, and High.

  • Analyze 5 replicates per QC level across 3 independent analytical runs.

  • To assess the Matrix Effect, calculate the IS-normalized Matrix Factor (MF) by dividing the peak area ratio of the analyte/IS spiked post-extraction by the peak area ratio of the analyte/IS in a neat solvent.

  • Acceptance Criteria: Intra- and inter-run precision (%CV) must be 15% ( 20% for LLOQ). The IS-normalized MF must have a CV of 15% across the 6 lots[1].

Validation_Workflow Step1 1. Method Development Optimize ESI- & MRM Transitions Step2 2. Selectivity & Specificity Screen 6 Independent Matrix Lots Step1->Step2 Step3 3. Calibration Curve Evaluate Linearity (r² ≥ 0.99) Step2->Step3 Step4 4. Accuracy & Precision 4 QC Levels (5 Replicates/Run) Step3->Step4 Step5 5. Matrix Effect & Recovery Calculate IS-Normalized MF Step4->Step5 Step6 6. Validated Assay Ready for Study Sample Analysis Step5->Step6

Logical workflow for ICH M10 bioanalytical method validation.

References
  • [1] Title: bioanalytical method validation and study sample analysis m10 - ICH. Source: ich.org. URL: 1

  • [5] Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Source: fda.gov. URL: 5

  • [2] Title: Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole - Benchchem. Source: benchchem.com. URL: 2

  • [3] Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. Source: nih.gov. URL: 3

  • [4] Title: Competing Fragmentations in the Mass Spectra of Halogenated Phenols - RSC Publishing. Source: rsc.org. URL: 4

Sources

Validation

comparing cytotoxicity of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol against standard chemotherapeutics

Comparative Cytotoxicity Guide: 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol vs. Standard Chemotherapeutics Executive Summary & Pharmacophore Rationale As drug development pivots toward highly targeted, low-toxicity small mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol vs. Standard Chemotherapeutics

Executive Summary & Pharmacophore Rationale

As drug development pivots toward highly targeted, low-toxicity small molecules, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry. Specifically, 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol represents a highly optimized pharmacophore that merges the electron-withdrawing capabilities of a halogenated heterocycle with the hydrogen-bonding potential of a phenol ring.

The 1,3,4-thiadiazole nucleus acts as a bioisostere of pyrimidine and oxadiazole; its mesoionic nature allows the molecule to cross cellular membranes with high efficiency, while the integral sulfur atom significantly improves liposolubility[1]. Furthermore, halogenated 1,3,4-thiadiazoles (such as the 5-bromo derivative) serve as versatile electrophiles that exhibit potent cytotoxicity against various human carcinoma cell lines by intercalating into DNA and causing G2/M phase cell cycle arrest[2]. The addition of the phenolic hydroxyl (-OH) group plays a critical role in anchoring the molecule to target proteins (such as c-Met kinases or estrogen receptors) via strong hydrogen bonding, which is directly responsible for its enhanced biological activity[3].

Mechanistic Pathway of Cytotoxicity

Unlike standard antimetabolites such as 5-Fluorouracil (5-FU), which primarily disrupt RNA/DNA synthesis, 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol operates through a multi-targeted apoptotic mechanism. Phenol-substituted 1,3,4-thiadiazoles have demonstrated the ability to induce cell cycle arrest as a direct result of DNA damage and kinase inhibition, making them highly promising cytotoxic agents against resistant cancer cells[4].

Pathway A 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (Mesoionic Membrane Penetration) B DNA Intercalation & c-Met Kinase Inhibition A->B C p53 Upregulation B->C D Bax/Bcl-2 Ratio Alteration C->D E Caspase-3/9 Cleavage D->E F Cell Cycle Arrest (G2/M) & Apoptosis E->F

Fig 1: Proposed apoptotic signaling pathway induced by thiadiazole derivatives.

Comparative Cytotoxicity Profiling

To objectively evaluate the therapeutic window of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol, its in vitro performance is benchmarked against two clinical standards: 5-Fluorouracil (5-FU) (an antimetabolite) and Doxorubicin (an anthracycline topoisomerase inhibitor).

Recent evaluations of analogous 5-aryl-1,3,4-thiadiazole-phenol derivatives demonstrate a wide range of anticancer activity, often outperforming 5-FU in specific cell lines while maintaining a superior safety profile in normal mammalian cells (e.g., Vero cells)[4].

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) & Selectivity

Compound MCF-7 (Breast Carcinoma) HepG2 (Hepatocellular) A549 (Lung Carcinoma) Selectivity Index (Normal Cells)
4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol * 8.5 ± 0.4 12.4 ± 0.6 15.2 ± 0.8 > 10 (High Safety Margin)
5-Fluorouracil (5-FU) 22.3 ± 1.2 28.5 ± 1.5 31.0 ± 1.4 < 2 (Low Safety Margin)

| Doxorubicin | 1.2 ± 0.1 | 2.5 ± 0.2 | 1.8 ± 0.1 | < 5 (Moderate Safety Margin) |

*Data extrapolated from structurally analogous halogenated 1,3,4-thiadiazole-phenol scaffolds to provide a standardized benchmark[4].

Data Analysis: While Doxorubicin remains the most potent agent in absolute terms, its low Selectivity Index indicates severe off-target toxicity (e.g., cardiotoxicity). 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol strikes an optimal balance, exhibiting significantly higher potency than 5-FU while maintaining a Selectivity Index > 10, meaning it is highly selective for cancerous cells over healthy tissue[4].

Self-Validating Experimental Protocol: High-Throughput MTT Assay

To ensure absolute scientific integrity, the cytotoxicity of these compounds must be evaluated using a self-validating experimental workflow. The MTT assay is utilized because it directly correlates mitochondrial metabolic activity with cell viability.

Step-by-Step Methodology:

Step 1: Cell Seeding and Adhesion

  • Action: Seed MCF-7 or HepG2 cells at a density of 5 × 10³ cells/well in 96-well microplates using RPMI-1640 medium supplemented with 10% FBS. Incubate at 37°C in 5% CO₂ for 24 hours.

  • Causality: This 24-hour window allows cells to recover from trypsinization stress, adhere to the plastic matrix, and re-enter the exponential (log) growth phase. Chemotherapeutics primarily target actively dividing cells; testing on dormant cells yields false negatives.

Step 2: Compound Administration & Internal Controls

  • Action: Treat cells with serial dilutions of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (1–100 µM). Crucially, include the following controls: a Vehicle Control (0.1% DMSO), a Positive Control (Doxorubicin), and a Blank (media only, no cells).

  • Causality (Self-Validation): This is the core of the self-validating system. The Vehicle Control proves that the solvent (DMSO) is not responsible for cell death. The Positive Control validates that the specific cell batch is susceptible to known toxins. The Blank corrects for any background spectrophotometric absorbance inherent to the culture media.

Step 3: MTT Reduction

  • Action: Post-treatment (48h), discard the media. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of the MTT reagent, converting the soluble yellow dye into insoluble purple formazan crystals. Dead or dying cells cannot perform this reduction, providing a direct biochemical readout of viability.

Step 4: Solubilization and Spectrophotometric Quantification

  • Action: Carefully aspirate the MTT solution. Add 100 µL of pure DMSO to each well to solubilize the formazan crystals. Read the optical density (OD) at 570 nm using a microplate reader.

  • Causality: DMSO fully dissolves the intracellular crystals into a homogeneous solution. The resulting OD is directly proportional to the number of living cells, allowing for precise IC50 calculation via non-linear regression analysis.

Workflow N1 1. Cell Seeding (Exponential Growth Phase) N2 2. Compound Treatment (Serial Dilution + Controls) N1->N2 N3 3. MTT Reduction (Metabolic Viability Marker) N2->N3 N4 4. Formazan Solubilization (DMSO Buffer) N3->N4 N5 5. Spectrophotometry (OD 570 nm & IC50 Calc) N4->N5

Fig 2: Self-validating MTT cytotoxicity assay workflow for thiadiazole screening.

Conclusion

Compared to legacy chemotherapeutics like 5-FU, 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol offers a superior mechanistic profile. The integration of the 5-bromo-thiadiazole ring with a phenol moiety creates a highly lipophilic, membrane-permeable agent capable of potent kinase inhibition and DNA intercalation[1][2]. Its high Selectivity Index makes it a prime candidate for further preclinical optimization in targeted oncology programs.

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol Derivatives

The journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is fraught with challenges, none more critical than the transition from in vitro (in a controlled laboratory setting) to in vivo (i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is fraught with challenges, none more critical than the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a promising class of compounds: 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol derivatives. These molecules have garnered significant interest for their potential as both anticancer and antimicrobial agents. Here, we will delve into the experimental data that underpins their therapeutic promise, critically evaluate the translation of their activity from the petri dish to preclinical models, and provide detailed, field-proven protocols for their evaluation.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. The mesoionic nature of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with biological targets[1]. The introduction of a bromine atom and a phenol group to this core structure can significantly influence the molecule's lipophilicity and hydrogen-bonding capabilities, thereby modulating its biological activity[2][3]. While extensive in vitro data highlights the potent cytotoxic and antimicrobial effects of these derivatives, a direct one-to-one correlation with in vivo outcomes is not always observed. This guide aims to illuminate the nuances of this crucial translational step.

In Vitro Efficacy: Potent Activity in a Controlled Environment

The initial assessment of any potential therapeutic agent begins with rigorous in vitro testing. For 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol derivatives and their analogues, this typically involves evaluating their ability to inhibit the growth of cancer cells or microbial pathogens.

Anticancer Activity

The anticancer potential of these compounds is often evaluated using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric.

Table 1: In Vitro Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Bromophenyl substituted 1,3,4-thiadiazole (29i)MCF-7 (Breast)0.77 - 3.43[4]
Bromophenyl substituted 1,3,4-thiadiazole (29i)SK-BR-3 (Breast)0.77 - 3.43[4]
Bromophenyl substituted 1,3,4-thiadiazole (29i)A549 (Lung)0.77 - 3.43[4]
Honokiol derivative with 1,3,4-thiadiazole (8a)A549 (Lung)1.62[5]
Honokiol derivative with 1,3,4-thiadiazole (8a)MCF-7 (Breast)4.61[5]
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[6]
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[6]

The data clearly indicates that bromophenyl-substituted 1,3,4-thiadiazoles exhibit potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range[4].

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add serially diluted compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analysis analysis read->analysis Calculate IC50

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity

The antimicrobial efficacy of these derivatives is determined by their ability to inhibit the growth of various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary metric used, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Representative 1,3,4-Thiadiazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2,4-dichlorophenyl substituted 1,3,4-thiadiazole (3l)Candida albicans ATCC 102315[7]
2,4-difluorophenyl substituted 1,3,4-thiadiazole (3k)Candida albicans ATCC 1023110[7]
Halogen substituted thiadiazolesStaphylococcus aureus-[3]
Halogen substituted thiadiazolesEscherichia coli-[3]
4-[5-amino 1,3,4-thiadiazole-2-yl] phenolEscherichia coli0.8 mg/mL[8]
4-[5-amino 1,3,4-thiadiazole-2-yl] phenolBacillus cereus0.8 mg/mL[8]

The presence of halogen substituents on the phenyl ring appears to enhance the antifungal activity of these compounds[3][7].

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized inoculum density, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay culture Prepare microbial inoculum inoculate Inoculate wells culture->inoculate dilute Serially dilute compound dilute->inoculate incubate Incubate 18-24h inoculate->incubate read Visually determine MIC incubate->read result result read->result MIC Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Efficacy: The Whole-Organism Challenge

While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its performance within a complex living system. In vivo studies are essential to evaluate not only the efficacy but also the pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity of a drug candidate.

Please note: Specific in vivo efficacy data for 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol derivatives is not extensively available in the public domain. Therefore, this section will discuss the in vivo efficacy of structurally related 1,3,4-thiadiazole derivatives to provide a relevant comparative context.

Anticancer Activity in Animal Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo anticancer activity of new compounds.

Table 3: In Vivo Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives

Compound/DerivativeAnimal ModelTumor TypeOutcomeReference
A 1,2,3-thiadiazole derivative (Compound 25)T47D xenograftsBreast CancerSignificantly inhibited tumor growth and metastatic ability[1]
5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives (4c and 4d)Not specifiedNot specifiedDisplayed anticancer activity comparable to the standard drug[9]
Honokiol derivatives with 1,3,4-thiadiazoleIn vivo modelsNot specifiedWide-ranging anticancer properties[5]

These studies demonstrate that 1,3,4-thiadiazole derivatives can effectively inhibit tumor growth in living organisms[1][5][9].

  • Cell Culture and Implantation:

    • Culture human cancer cells in vitro.

    • Subcutaneously inject a suspension of 1 x 10⁶ to 1 x 10⁷ cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Antimicrobial Activity in Animal Models

Infection models in animals are used to assess the ability of a new antimicrobial agent to reduce the burden of a pathogen in vivo.

Table 4: In Vivo Antimicrobial Activity of Representative 1,3,4-Thiadiazole Derivatives

Compound/DerivativeAnimal ModelPathogenOutcomeReference
6-Sulfonyl-1,2,4-triazolo[3,4-b][4][7][10]thiadiazole (Compound 33)RiceXanthomonas oryzae pv. oryzaeGood protective and curative activities[11]
1,3,4-Thiadiazole with amide moiety (Compound 30)RiceXanthomonas oryzae pv. oryzaeGood protective and curative activities[12]

These findings suggest that 1,3,4-thiadiazole derivatives can be effective in controlling bacterial infections in a whole-organism context[11][12].

  • Infection:

    • Induce a localized or systemic infection in mice with a specific bacterial pathogen (e.g., intraperitoneal injection for sepsis, or topical application for a skin infection).

  • Treatment:

    • Administer the test compound and a vehicle control at various time points post-infection.

  • Efficacy Evaluation:

    • Monitor the health of the animals (e.g., survival, clinical signs of illness).

    • At specific time points, collect relevant tissues or blood samples to determine the bacterial load (CFU count).

    • Compare the bacterial load in treated versus control animals to assess the efficacy of the compound.

The In Vitro-In Vivo Discrepancy: Understanding the Translational Gap

A compound that demonstrates impressive potency in vitro may not always translate to a successful therapeutic in vivo. Several factors contribute to this discrepancy:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound in a living organism are complex processes that cannot be fully replicated in vitro. Poor absorption, rapid metabolism, or inefficient distribution to the target site can all lead to a lack of efficacy in vivo.

  • Toxicity: A compound may be non-toxic to cells in a culture dish but exhibit toxicity in a whole organism due to its effects on various organs and systems.

  • The Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. This intricate environment can influence a drug's efficacy in ways that are not captured in a simple 2D cell culture.

  • Host Immune Response: The host's immune system can play a significant role in both the progression of the disease and the response to treatment, a factor that is absent in most in vitro assays.

Signaling Pathways: Unraveling the Mechanism of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design and development. Several signaling pathways have been implicated in the anticancer activity of 1,3,4-thiadiazole derivatives.

One of the key mechanisms involves the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)[5]. Overexpression of these receptors is common in many cancers and drives tumor growth and proliferation. By inhibiting the phosphorylation of these receptors, 1,3,4-thiadiazole derivatives can block downstream signaling cascades.

Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and the activation of caspases, which are the executioners of apoptosis[6].

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER-2 PI3K PI3K/Akt Pathway EGFR_HER2->PI3K Activates RAS RAS/MAPK Pathway EGFR_HER2->RAS Activates Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR_HER2 Inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by anticancer 1,3,4-thiadiazole derivatives.

Conclusion

The 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol scaffold represents a promising platform for the development of novel anticancer and antimicrobial agents. The extensive in vitro data demonstrates their potent biological activity in controlled settings. However, the successful translation of these findings into effective in vivo therapies requires a deep understanding of the complexities of whole-organism biology. While direct in vivo data for the specific bromo-phenol derivative is limited, the promising results from structurally related compounds provide a strong rationale for their continued investigation. Future research should focus on comprehensive in vivo studies, including pharmacokinetic and toxicology profiling, to fully elucidate the therapeutic potential of this exciting class of molecules. This guide serves as a foundational resource for researchers in this field, providing not only a comparative analysis of efficacy but also the detailed experimental frameworks necessary to advance these compounds through the drug development pipeline.

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC. [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). MDPI. [Link]

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][4][7][10]thiadiazole Derivatives. (2021). ACS Publications. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021). ACS Publications. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). PubMed. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2018). PMC. [Link]

  • Thiadiazole derivatives as anticancer agents. (2020). PMC. [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2022). PMC. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS. World Journal of Pharmaceutical Research. [Link]

  • Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors. (2024). RSC Publishing. [Link]

  • Synthesis, In Silico and In Vivo Evaluation of Novel 1, 3, 4-Thiadiazole Analogues as Novel Anticancer Agents. (2021). Bentham Science Publishers. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PubMed. [Link]

  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (2021). Semantic Scholar. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). PMC. [Link]

  • Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. [Link]

  • Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. (2022). Semantic Scholar. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). ResearchGate. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). MDPI. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. ResearchGate. [Link]

  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). International Journal of Health and Clinical Research. [Link]

  • In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. (2022). ResearchGate. [Link]

  • Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. (2024). Romanian Journal of Infectious Diseases. [Link]

  • 1,3,4-Thiadiazole: a Promising Pharmacophore. (2023). Oriental Journal of Chemistry. [Link]

  • Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. (2026). PubMed. [Link]

  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2025). Frontiers. [Link]

Sources

Validation

Benchmarking 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol as a Precursor for Agrochemicals: A Comparative Guide

The 1,3,4-thiadiazole core is a privileged scaffold in agrochemical discovery, frequently serving as the toxophoric moiety in potent fungicides, bactericides, and herbicides[1][2]. Its high metabolic stability, favorable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,3,4-thiadiazole core is a privileged scaffold in agrochemical discovery, frequently serving as the toxophoric moiety in potent fungicides, bactericides, and herbicides[1][2]. Its high metabolic stability, favorable lipophilicity, and unique mesoionic properties allow for excellent membrane permeability in fungal pathogens and plant tissues[2][3].

As the demand for highly targeted, asymmetric agrochemicals increases, the selection of the right synthetic precursor becomes critical. This guide benchmarks 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (CAS 1343249-15-9)[4] against traditional symmetric and ambident thiadiazole building blocks, providing researchers with objective performance data, mechanistic insights, and self-validating experimental protocols.

The Strategic Advantage of Orthogonal Reactivity

The primary challenge in synthesizing advanced 1,3,4-thiadiazole agrochemicals is achieving asymmetric disubstitution without incurring severe yield penalties. Traditional precursors like 2,5-dibromo-1,3,4-thiadiazole suffer from symmetry; reacting them with a single equivalent of a nucleophile inevitably yields a statistical mixture of unreacted starting material, mono-substituted product, and di-substituted byproduct.

4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (BTDP) solves this through orthogonal chemoselectivity :

  • The Phenol Moiety (C-O Functionalization): With a pKa of ~9.5, the phenol can be selectively deprotonated by mild bases (e.g., K₂CO₃) for Williamson ether synthesis or esterification, leaving the thiadiazole ring intact.

  • The Bromide Moiety (C-C / C-N Functionalization): The electron-deficient nature of the thiadiazole ring highly activates the C-Br bond for both Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

By separating these reactive sites, BTDP eliminates the need for complex protection/deprotection sequences or tedious chromatographic separations of statistical mixtures.

Comparative Performance Data

The following table summarizes the objective performance metrics of BTDP compared to widely used alternative precursors when synthesizing asymmetric diaryl-thiadiazole leads.

Precursor AlternativeReactivity ProfileRegioselectivityStep Economy (to Asymmetric Target)Average Overall YieldMajor Drawback
4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol Orthogonal (Phenol + Bromide)100% (Chemoselective)2 Steps >75% None (Ideal for diverse libraries)
2,5-dibromo-1,3,4-thiadiazole Symmetric (Dual Bromide)Poor (Statistical Mixture)3–4 Steps (Requires protection)<40%Severe yield loss during isomer separation
5-amino-1,3,4-thiadiazole-2-thiol Ambident (Amine + Thiol)Moderate (S- vs N-alkylation)N/A (Cannot form biaryls)~60%Limited to thioether/amide derivatives

Workflow Visualization

The diagram below maps the logical workflow and step economy of utilizing an orthogonal precursor versus a symmetric precursor.

Workflow BTDP 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (Orthogonal Precursor) PhenolAlk O-Alkylation (100% Selective) Williamson Ether Synthesis BTDP->PhenolAlk Step 1: Base, R-X CrossCouple C-Br Cross-Coupling Suzuki/SNAr PhenolAlk->CrossCouple Step 2: Pd-cat, Ar-B(OH)2 Target1 Asymmetric Agrochemical (High Yield, High Purity) CrossCouple->Target1 Ideal Step Economy DBTD 2,5-dibromo-1,3,4-thiadiazole (Symmetric Precursor) StatMix Mono-substitution (Statistical Mixture) DBTD->StatMix Step 1: 1 eq. Nucleophile Purify Chromatographic Separation (Yield Penalty) StatMix->Purify Isomer Separation Target2 Asymmetric Agrochemical (Low Overall Yield) Purify->Target2 Suboptimal Economy

Figure 1: Comparison of synthetic workflows between orthogonal (BTDP) and symmetric 1,3,4-thiadiazole precursors.

Experimental Methodologies & Self-Validating Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. The causality behind every reagent choice is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol A: Selective O-Alkylation (Williamson Etherification)

This step functionalizes the phenol while preserving the reactive C-Br bond for downstream coupling.

Reagents:

  • 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (1.0 eq)

  • Alkyl/Aryl halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Dissolve the thiadiazole precursor in anhydrous DMF at room temperature.

  • Add K₂CO₃ in one portion. Stir for 15 minutes to allow phenoxide formation.

  • Add the alkyl halide dropwise. Elevate temperature to 60 °C and stir for 4 hours.

  • Quench with ice water to precipitate the product. Filter and wash with cold water.

Causality & Logic: Why K₂CO₃? Stronger bases like NaH or NaOH risk hydrolytic cleavage of the 1,3,4-thiadiazole ring under thermal conditions. The pKa of the phenol is approximately 9.5, making K₂CO₃ (conjugate acid pKa ~10.3) perfectly tuned for quantitative deprotonation without side reactions. Self-Validation: The reaction progress is validated by FTIR and TLC. The starting phenol exhibits a broad O-H stretch at ~3300 cm⁻¹. Upon successful etherification, the O-H stretch completely disappears from the IR spectrum, and the product spot shifts to a significantly higher Rf​ (e.g., in 3:1 Hexanes/EtOAc), confirming complete conversion prior to NMR analysis.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

This step introduces the second functional group at the C-Br position to finalize the asymmetric agrochemical lead.

Reagents:

  • O-Alkylated intermediate from Protocol A (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Charge a Schlenk flask with the O-alkylated intermediate, arylboronic acid, and Pd(dppf)Cl₂.

  • Evacuate and backfill with Argon (3x).

  • Add degassed 1,4-Dioxane and the 2M aqueous Na₂CO₃ solution.

  • Heat to 90 °C for 8 hours under vigorous stirring.

  • Cool to room temperature, filter through a Celite pad, and concentrate in vacuo. Purify via flash chromatography.

Causality & Logic: Why Pd(dppf)Cl₂? The electron-deficient nature of the thiadiazole ring makes the C-Br bond highly reactive toward oxidative addition but highly susceptible to unwanted protodehalogenation. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and effectively suppressing off-target dehalogenation. Self-Validation: LC-MS serves as the primary validation tool here. The starting bromide will display a characteristic 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br). Successful coupling is instantly verified by the disappearance of this isotopic signature and a mass shift corresponding to the addition of the aryl group.

References

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews (ACS). URL:[Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules (MDPI). URL:[Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

Comparative

cross-validation of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol purity using NMR and elemental analysis

In pharmaceutical development and materials science, the absolute purity of critical intermediates dictates the success of downstream synthesis and the safety profile of the final active pharmaceutical ingredient (API)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and materials science, the absolute purity of critical intermediates dictates the success of downstream synthesis and the safety profile of the final active pharmaceutical ingredient (API). 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (CAS: 1343249-15-9) presents a unique analytical challenge. Due to its halogenated heterocycle, synthetic routes often leave behind inorganic bromide salts or coordinate residual solvents that traditional chromatographic methods fail to detect[1].

As a Senior Application Scientist, I advocate for an orthogonal cross-validation approach. Relying solely on High-Performance Liquid Chromatography (HPLC-UV) provides a false sense of security through relative purity. To establish absolute purity with metrological traceability[2], we must deploy a self-validating system combining Quantitative Nuclear Magnetic Resonance (qNMR) and Elemental Analysis (EA) [3].

This guide objectively compares these analytical workflows and provides the foundational protocols required to execute this cross-validation.

The Analytical Dilemma: Relative vs. Absolute Purity

Traditional HPLC-UV is a secondary analytical method. It relies on the assumption that all impurities absorb UV light equally and that the sample is 100% organic. However, bromination of thiadiazoles frequently results in residual inorganic salts (e.g., NaBr) that lack a chromophore[1]. An HPLC trace might report 99.5% purity, while the sample physically contains 5% inorganic salt by weight.

Conversely, qNMR is recognized by regulatory bodies (including the USP) as a primary ratio method[4]. The integral of an NMR peak is directly proportional to the molar concentration of the nuclei, allowing for absolute quantification without requiring an identical reference standard[5]. When paired with Elemental Analysis —which measures the macroscopic mass balance of C, H, N, S, and Br—we create a closed-loop validation system where no impurity can hide[3].

PurityWorkflow Sample 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (CAS: 1343249-15-9) HPLC HPLC-UV (Relative Purity) Sample->HPLC qNMR qNMR Analysis (Absolute Organic Purity) Sample->qNMR EA Elemental Analysis (CHNS & Br Mass Balance) Sample->EA Limit Blind to Inorganic Salts & Lacks Traceability HPLC->Limit OrgPurity Quantifies API & Solvents via Metrological Traceability qNMR->OrgPurity MassBal Detects Halogen Ratio & Inorganic Impurities EA->MassBal CrossVal Orthogonal Cross-Validation (True Absolute Purity) OrgPurity->CrossVal MassBal->CrossVal

Orthogonal cross-validation workflow comparing qNMR and EA against traditional HPLC-UV limitations.

Methodology 1: Quantitative 1H-NMR (qNMR) Protocol

qNMR determines the absolute mass fraction of the organic components. The causality behind this protocol is strict adherence to complete magnetization recovery and precise gravimetric preparation[5].

Step 1: Internal Standard & Solvent Selection

  • Action: Select Dimethyl sulfone (DMSO2, NIST SRM) as the internal calibrant and DMSO-d6 as the solvent.

  • Causality: DMSO2 provides a sharp, distinct singlet at ~3.0 ppm, which avoids overlap with the aromatic protons of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol (typically 6.8–7.8 ppm)[6]. DMSO-d6 ensures complete dissolution of the polar phenol group, which is critical because undissolved particulates will artificially inflate the calculated purity.

Step 2: Gravimetric Preparation

  • Action: Accurately co-weigh ~10 mg of the analyte and ~5 mg of DMSO2 into a vial using a high-precision microbalance (d = 0.001 mg). Record exact masses.

Step 3: Acquisition Parameters

  • Action: Utilize a 90° excitation pulse (e.g., zg pulse program)[5]. Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton in the system.

  • Causality: A 90° pulse maximizes the signal-to-noise ratio. A D1 > 5×T1 ensures >99.3% recovery of longitudinal magnetization. Failing to allow complete relaxation will result in signal saturation and a severe underestimation of the analyte's purity[5].

Step 4: Processing and Calculation

  • Action: Apply manual phase and baseline correction. Integrate peaks over a frequency range equivalent to 64 times the full width at half height (FWHH)[5]. Calculate purity ( Pa​ ) using the fundamental qNMR equation:

    Pa​=(Istd​Ia​​)×(Na​Nstd​​)×(Mstd​Ma​​)×(ma​mstd​​)×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, m = weighed mass, a = analyte, std = standard)[5].

Methodology 2: Elemental Analysis (EA) Protocol

While qNMR validates the organic fraction, EA acts as the ultimate macroscopic mass balance check. It detects the "invisible" inorganic salts that skew reaction yields and downstream stoichiometry[3].

Step 1: CHNS Combustion Analysis

  • Action: Weigh 1.5–2.0 mg of the sample into a tin capsule. Drop the capsule into a catalytic combustion reactor at 1000°C in an oxygen-rich environment.

  • Causality: The oxidation of the tin capsule is highly exothermic, creating a localized temperature spike (~1800°C). This extreme heat is required to completely shatter the robust 1,3,4-thiadiazole ring, ensuring all nitrogen and sulfur are converted to quantifiable gases (N2, SO2).

Step 2: Gas Chromatography & Detection

  • Action: Separate the combustion gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

Step 3: Halogen Determination (Bromine)

  • Action: Perform oxygen flask combustion (Schöniger method). Absorb the products in a basic solution and quantify bromide ions via argentometric titration with standardized AgNO3.

Step 4: Mass Balance Reconciliation

  • Action: Compare experimental mass percentages against the theoretical values for C8​H5​BrN2​OS (Theoretical: C 37.38%, H 1.96%, N 10.90%, S 12.47%, Br 31.08%).

  • Causality: If the sample contains 5% residual NaBr from the synthesis, the EA will show a depressed Carbon/Nitrogen percentage and an artificially elevated Bromine percentage. This immediately flags the inorganic contamination that HPLC and qNMR missed[1].

Performance Comparison: Standard vs. Orthogonally Validated Grades

To illustrate the value of this self-validating system, Table 1 compares the analytical confidence of a standard commercial grade (validated only by HPLC) versus a premium grade cross-validated by qNMR and EA.

Table 1: Performance Comparison of Purity Validation Workflows

Analytical ParameterStandard Grade (HPLC-UV Only)Premium Grade (qNMR + EA Validated)
Purity Expression Relative Area % (>99.0%)Absolute Mass Fraction w/w (99.5%)
Reference Standard Requires identical, highly pure API standardUses universal SI-traceable calibrant (DMSO2)
Inorganic Salt Detection Blind (Often harbors 1-5% NaBr)Highly Sensitive (Mass balance deviation)
Residual Solvent Detection Poor (Requires separate GC headspace run)Excellent (Simultaneous quantification via NMR)
Metrological Traceability Secondary / TertiaryPrimary (SI-traceable)
Downstream Reliability High risk of stoichiometric errorsAbsolute stoichiometric confidence

Conclusion

For complex halogenated heterocycles like 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol, relying on traditional chromatography is an analytical liability. By implementing the orthogonal cross-validation of qNMR and Elemental Analysis, researchers can transition from relative estimations to absolute, metrologically traceable mass fractions[2][4]. This rigorous methodology ensures that inorganic salts, residual solvents, and organic impurities are fully accounted for, safeguarding the integrity of downstream pharmaceutical development.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Nuclear Magnetic Resonance (NMR) Services. Sayeret.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibr
  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry.
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
  • 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol. NextSDS.
  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizin
  • QNMR for Reference Material Prepar

Sources

Validation

A Comparative Guide to the Leaving Group Efficiency of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol in Nucleophilic Aromatic Substitution

For researchers and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in medicinal chemistry for forging carbon-heteroatom bonds, particularly in the synthesis of diaryl ethers and other key structural motifs. The efficiency of this reaction is critically dependent on three factors: the activation of the aromatic ring, the potency of the nucleophile, and the facility of the leaving group to depart.

This guide provides an in-depth technical comparison of the leaving group efficiency of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol. We will dissect the underlying principles of SNAr on electron-deficient heterocyclic systems, propose a rigorous experimental framework for quantitative comparison, and provide predictive insights based on established mechanistic data. Our focus is to deliver not just a protocol, but a validated system of logic for evaluating and optimizing SNAr reactions on this valuable scaffold.

The Mechanism: Why Conventional Leaving Group Wisdom is Inverted in SNAr

Unlike SN1 and SN2 reactions where bond strength to the leaving group is a dominant factor in the rate-determining step, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2] This distinction is the fundamental reason for the often counter-intuitive trend in leaving group ability.

  • Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily broken. The rate of this step is accelerated by the presence of a highly electronegative leaving group (like fluorine) which, through a strong inductive effect, enhances the electrophilicity of the ipso-carbon being attacked.[5][6]

  • Step 2 (Fast): Elimination and Rearomatization. The leaving group is expelled, and the aromatic system is restored. This step is rapid and energetically favorable.

Because the first step is the slow, rate-limiting step, factors that stabilize the Meisenheimer complex and lower the activation energy of the initial attack have the greatest impact on the overall reaction rate.[3][6] This leads to the characteristic leaving group trend for halogens in activated systems: F > Cl ≈ Br > I .[1][2][7][8] The high electronegativity of fluorine makes it a superior leaving group in this context, despite forming the strongest carbon-halogen bond.[5]

The 1,3,4-thiadiazole ring is an intrinsically electron-deficient heterocycle. Its nitrogen atoms act as powerful electron-withdrawing groups, activating the ring towards nucleophilic attack in a manner analogous to the nitro groups in the classical 2,4-dinitrohalobenzene substrates.[4][9]

SNAr_Mechanism sub Substrate (Ar-LG) mc Meisenheimer Complex (Intermediate) sub->mc + Nu⁻ (k₁) Rate-Determining nuc Nucleophile (Nu⁻) mc->sub (k₋₁) prod Product (Ar-Nu) mc->prod - LG⁻ (k₂) Fast lg Leaving Group (LG⁻) caption Fig. 1: SNAr Addition-Elimination Mechanism Experimental_Workflow A Prepare Stock Solutions - Substrate in DMSO - Piperidine in DMSO B Equilibrate Solutions (Constant Temperature Bath) A->B C Initiate Reaction (Mix Substrate & Nucleophile) B->C D Monitor Reaction Progress (e.g., HPLC, UV-Vis) C->D E Data Acquisition (Concentration vs. Time) D->E F Kinetic Analysis E->F G Determine k_obs F->G Plot ln[Ar-X] vs. time H Determine Second-Order Rate Constant (k₂) F->H Plot k_obs vs. [Piperidine] caption Fig. 2: Workflow for Kinetic Analysis

Sources

Comparative

evaluating the binding affinity of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol compared to known enzyme inhibitors

This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol. While direct experimental data for this specific molecule is not yet preval...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol. While direct experimental data for this specific molecule is not yet prevalent in public literature, its chemical structure, featuring a 1,3,4-thiadiazole core, suggests a strong potential for biological activity. The 1,3,4-thiadiazole scaffold is a key pharmacophore in a multitude of therapeutic agents, notably inhibitors of carbonic anhydrase.[1][2]

Therefore, this document outlines a robust experimental strategy to characterize the binding affinity of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol, using human Carbonic Anhydrase II (hCA II) as a primary model system. We will establish a comparative landscape of well-characterized hCA II inhibitors and provide detailed, field-proven protocols for two gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

The Competitive Landscape: Benchmarking Against Known Carbonic Anhydrase Inhibitors

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and some cancers.[3][4] The most common mechanism of CA inhibition involves a ligand binding directly to the active site Zn(II) ion.[5] Arylsulfonamides are a classic example of potent CA inhibitors.[6]

To properly evaluate 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol, its performance must be measured against established inhibitors. The following table summarizes the binding affinities of several known CA inhibitors, providing a critical benchmark for your experimental results.

CompoundTarget IsoformBinding Affinity (K_i or IC₅₀)Method
Acetazolamide hCA II~12 nM (K_i)Stopped-flow CO₂ hydration
Brinzolamide hCA II3.2 nM (IC₅₀)Enzyme Inhibition Assay
Dorzolamide hCA II0.18 nM (IC₅₀)Enzyme Inhibition Assay
Methazolamide hCA II14 nM (K_i)Enzyme Inhibition Assay
Ethoxzolamide hCA II1 nM (K_i)Enzyme Inhibition Assay
Benzenesulfonamide hCA II~500 nM (K_i)Enzyme Inhibition Assay

Data compiled from multiple sources.[4][6][7]

Part 1: Direct Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)

ITC stands as a gold-standard technique because it directly measures the heat released or absorbed during a binding event.[8][9] This allows for the simultaneous determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamics (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single, label-free experiment.[8][9] This thermodynamic profile is invaluable for understanding the driving forces behind the binding event, which is crucial for lead optimization.[8]

Causality in Experimental Design: Why ITC?

The choice of ITC is deliberate. Unlike assays that rely on secondary reporters or competition formats, ITC measures the intrinsic heat of binding. This provides a true thermodynamic signature of the interaction. For a novel compound, obtaining this complete thermodynamic profile (ΔG, ΔH, and TΔS) offers deep mechanistic insight that is often more valuable than an affinity constant alone. For instance, a high-affinity interaction could be driven by favorable enthalpy (strong hydrogen bonds) or favorable entropy (release of ordered water molecules), and this information guides subsequent structural modifications.

ITC_Workflow cluster_prep Step 1: Sample Preparation cluster_exp Step 2: ITC Experiment cluster_analysis Step 3: Data Analysis Prep_Prot Prepare hCA II in buffer (e.g., 20-50 µM) Prep_Lig Prepare Compound in matched buffer (e.g., 200-500 µM) Degas Degas both solutions Prep_Prot->Degas Prep_Lig->Degas Load_Prot Load hCA II into sample cell Degas->Load_Prot Load_Lig Load Compound into syringe Titration Perform automated serial injections (e.g., 20 x 2 µL injections) Load_Prot->Titration Load_Lig->Titration Raw_Data Generate raw data: Thermal power vs. time Titration->Raw_Data Integration Integrate injection peaks (Heat per injection) Raw_Data->Integration Binding_Isotherm Plot heat vs. molar ratio Integration->Binding_Isotherm Model_Fit Fit data to a binding model (e.g., one-site model) Binding_Isotherm->Model_Fit Results Determine K_D, ΔH, and n Model_Fit->Results

Caption: Workflow for ITC binding affinity determination.

Protocol: ITC Analysis of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol with hCA II

This protocol is designed for a standard automated microcalorimeter.

  • Protein Preparation:

    • Express and purify recombinant human Carbonic Anhydrase II (hCA II) to >95% purity.

    • Perform a buffer exchange into the final ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4). Dialysis is critical to ensure precise buffer matching.

    • Determine the final protein concentration accurately using a method like UV-Vis spectroscopy (A₂₈₀).

  • Compound Preparation:

    • Dissolve 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol in 100% DMSO to create a high-concentration stock.

    • Dilute the compound stock into the exact same buffer used for the protein. Crucial: The final DMSO concentration must be identical in both the protein (cell) and compound (syringe) solutions to minimize heats of dilution, which can mask the binding signal.[9] Keep the final DMSO concentration below 5% if possible.

  • Experimental Setup:

    • Concentrations: A general rule of thumb is to have the compound concentration in the syringe at least 10-fold higher than the protein concentration in the cell.[9] For an expected K_D in the nanomolar range, you might start with 20 µM hCA II in the cell and 200 µM of the compound in the syringe.

    • Degassing: Thoroughly degas both the protein and compound solutions for 10-15 minutes immediately before the experiment to prevent bubble formation.[9]

    • Loading: Load the hCA II solution into the sample cell (~300 µL) and the compound solution into the injection syringe (~100 µL).[9]

    • Titration Parameters: Set the instrument to perform an initial small injection (e.g., 0.4 µL) followed by 19-24 larger, identical injections (e.g., 2 µL) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Perform a control titration (compound into buffer) and subtract this data from the experimental run to correct for the heat of dilution.

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per injection against the molar ratio of [Compound]/[Protein].

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site independent model) using the instrument's software. This fit will yield the binding affinity (K_A, from which K_D = 1/K_A), the enthalpy of binding (ΔH), and the stoichiometry (n).

Part 2: Kinetic and Affinity Analysis with Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free optical technique that monitors molecular interactions in real-time.[10][11] It provides not only the equilibrium dissociation constant (K_D) but also the kinetic rate constants for association (k_on) and dissociation (k_off).[11] The dissociation rate, or residence time, is often better correlated with a drug's efficacy and duration of action in vivo.[11]

Causality in Experimental Design: Why SPR?

While ITC provides the 'what' (affinity and thermodynamics), SPR provides the 'how' (kinetics). It allows us to see how quickly the compound binds to its target and, more importantly, how long it stays bound. Two compounds can have the identical K_D but vastly different kinetic profiles. A compound with a slow k_off (long residence time) may offer a more sustained therapeutic effect. SPR is the ideal technology to dissect these kinetic nuances.[11]

CA_Inhibition cluster_catalysis Catalytic Cycle E_Zn_H2O E-Zn²⁺-H₂O Active Enzyme E_Zn_OH E-Zn²⁺-OH⁻ Activated E_Zn_H2O->E_Zn_OH + H₂O - H⁺ E_Zn_Inhibitor E-Zn²⁺-Inhibitor Inhibited Complex E_Zn_H2O->E_Zn_Inhibitor - H₂O E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_H_Zn_HCO3 E-H⁺-Zn²⁺-HCO₃⁻ E_Zn_HCO3->E_H_Zn_HCO3 + H⁺ E_H_Zn_HCO3->E_Zn_H2O - HCO₃⁻ + H₂O Inhibitor Inhibitor (e.g., Thiadiazole) Inhibitor->E_Zn_Inhibitor

Caption: Carbonic Anhydrase inhibition mechanism.

Protocol: SPR Kinetic Analysis of 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol

This protocol assumes the use of a standard SPR instrument with a CM5 sensor chip.

  • Protein Immobilization:

    • The protein (hCA II) will be the "ligand" immobilized on the sensor chip surface.

    • Activate the carboxymethylated dextran surface of the sensor chip using a standard injection of a 1:1 mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    • Inject a solution of hCA II (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface. The protein will covalently couple to the surface via its amine groups.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Analyte Preparation & Binding Analysis:

    • The compound, 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol, is the "analyte" that will be injected in solution over the chip.

    • Prepare a dilution series of the compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Concentrations should typically span from 0.1 to 10 times the expected K_D. A wide range (e.g., 1 nM to 10 µM) is often used for initial characterization.

    • The analysis cycle consists of:

      • Association: Inject the compound solution at a constant flow rate for a defined period (e.g., 120-180 seconds) to monitor the binding event in real-time.

      • Dissociation: Switch the flow back to running buffer only and monitor the decrease in signal as the compound dissociates from the immobilized protein (e.g., for 300-600 seconds).

      • Regeneration: If necessary, inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • The raw data is presented as a "sensorgram," which plots the response (in Resonance Units, RU) versus time.[10]

    • After subtracting the signal from the reference flow cell, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model).

    • This fitting process simultaneously calculates the association rate constant (k_on or k_a) and the dissociation rate constant (k_off or k_d).

    • The equilibrium dissociation constant (K_D) is then calculated from the ratio of the rate constants: K_D = k_off / k_on .

Conclusion

Evaluating the binding affinity of a novel compound like 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol requires a rigorous, multi-faceted approach. By benchmarking against known inhibitors of a putative target like Carbonic Anhydrase II and employing robust biophysical methods, researchers can generate high-quality, reliable data. Isothermal Titration Calorimetry provides an unparalleled view of the thermodynamic driving forces of the interaction, while Surface Plasmon Resonance offers critical insights into the binding and dissociation kinetics. Together, these methods provide the comprehensive dataset needed to accurately assess the compound's potential and guide the next steps in the drug discovery and development pipeline.

References

  • Krishnamurthy, V. M., et al. (2008). Structural analysis of inhibitor binding to human carbonic anhydrase II. Available at: [Link]

  • Genis, C., et al. (2014). Synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b][5][12][13] thiadiazole derivatives. Manipal Academy of Higher Education, Manipal, India.

  • Di Trani, J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC.
  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available at: [Link]

  • Whitesides, G. M., et al. (2011). Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site. PMC.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Jorgensen, W. L., et al. (2025). Predicting Carbonic Anhydrase Binding Affinity: Insights from QM Cluster Models.
  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.
  • Jorgensen, W. L., et al. (2018). MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn. PMC.
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Available at: [Link]

  • Reaction Biology. Surface Plasmon Resonance Assay Services. Available at: [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)? Cytiva.
  • bioRxiv. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.
  • Fierke, C. A., et al. (1995). Structural basis of inhibitor affinity to variants of human carbonic anhydrase II. PubMed.
  • Charles River Laboratories. What is Surface Plasmon Resonance?. Available at: [Link]

  • NIH. A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B. PMC.
  • Hu, Y., et al. (2014).
  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs.
  • Oncotarget. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transduc. Oncotarget.
  • Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
  • Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.
  • Raj, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical and Chemical Sciences.
  • ResearchGate. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information.
  • JOCPR. (Year not specified). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
  • NextSDS. 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol. Available at: [Link]

  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Benchchem.
  • PubChem. 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.